(1,3E,5Z)-Undeca-1,3,5-triene-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
155.29 g/mol |
IUPAC Name |
(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |
InChI Key |
JQQDKNVOSLONRS-QENOAVLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5. This isotopically labeled molecule serves as a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods.
Core Chemical Properties
This compound is the deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene, a volatile organic compound. The incorporation of five deuterium (B1214612) atoms at the terminal end of the undecatriene chain results in a precise mass shift, making it an ideal internal standard for quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃D₅ | --INVALID-LINK-- |
| Molecular Weight | 155.29 g/mol | --INVALID-LINK-- |
| Parent Compound | (1,3E,5Z)-Undeca-1,3,5-triene | - |
| Parent Molecular Formula | C₁₁H₁₈ | --INVALID-LINK-- |
| Parent Molecular Weight | 150.26 g/mol | --INVALID-LINK-- |
| Appearance (Parent) | Colorless to pale yellow clear liquid | --INVALID-LINK-- |
| Boiling Point (Parent) | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated) | --INVALID-LINK-- |
| Solubility (Parent) | Soluble in alcohol; Insoluble in water | --INVALID-LINK-- |
Synthesis Protocol
Hypothetical Synthesis Workflow:
Caption: Plausible synthetic route for this compound.
Methodology:
-
Preparation of the Deuterated Wittig Reagent: A deuterated pentyltriphenylphosphonium salt would be synthesized by reacting a terminally deuterated pentyl halide with triphenylphosphine. Subsequent deprotonation with a strong base, such as n-butyllithium, would yield the corresponding deuterated ylide.
-
First Wittig Reaction: The deuterated Wittig reagent would be reacted with a suitable C3 aldehyde, like acrolein, to form the initial (E)-conjugated diene with the deuterated tail.
-
Second Wittig Reaction: A second Wittig reaction, potentially using a non-stabilized ylide to favor the (Z)-isomer, would be performed on an appropriate intermediate to extend the conjugation and form the final this compound. Stereoselectivity would be a critical consideration at each step, likely controlled by the choice of reagents, solvents, and reaction conditions.
Experimental Protocols: Application as an Internal Standard
This compound is primarily utilized as an internal standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response.[1]
General Protocol for GC-MS Analysis of a Volatile Analyte:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant, known concentration of the deuterated internal standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample matrix (e.g., biological fluid, environmental sample, food extract), add a precise volume of the deuterated internal standard stock solution.
-
Perform the necessary extraction procedure for the analyte of interest (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample onto a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the deuterated internal standard, enhancing sensitivity and selectivity.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways and Biological Activity
There is no scientific literature to suggest that this compound has any direct biological activity or involvement in cellular signaling pathways. Its intended use is as an analytical standard. The parent compound, (3E,5Z)-1,3,5-undecatriene, is a naturally occurring flavor and fragrance compound found in some plants. However, the deuterated analog is a synthetic molecule designed for analytical purposes and is not expected to have physiological effects at the concentrations used in analytical methods.
Conclusion
This compound is a valuable tool for researchers and analytical chemists requiring precise and accurate quantification of its non-deuterated counterpart or similar volatile compounds. Its use as an internal standard can significantly improve the reliability of analytical methods by compensating for experimental variability. While specific synthesis and application data for this particular deuterated compound are limited in the public domain, established principles of organic synthesis and analytical chemistry provide a robust framework for its preparation and use.
References
An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5: Properties and Applications in Scientific Research
This technical guide provides a comprehensive overview of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5, with a focus on its molecular properties and its critical role in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in their studies.
Molecular Profile
This compound is a deuterated form of the naturally occurring volatile compound (1,3E,5Z)-Undeca-1,3,5-triene. The strategic replacement of five hydrogen atoms with deuterium (B1214612) isotopes imparts a greater molecular weight without significantly altering its chemical properties, making it an ideal internal standard and tracer in various analytical applications.
Table 1: Molecular Data for this compound
| Property | Value |
| Molecular Formula | C11H13D5 |
| Molecular Weight | 155.29 g/mol [1][2] |
| Parent Compound | (3E,5Z)-undeca-1,3,5-triene[3][4][5] |
| Parent Molecular Formula | C11H18[3][4][5] |
| Parent Molecular Weight | 150.26 g/mol [3][4] |
Core Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard for quantitative analyses.[1][2] Isotope-labeled compounds are invaluable tools in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Uses:
-
Tracer: This compound can be used as a tracer to monitor the metabolic fate of (1,3E,5Z)-Undeca-1,3,5-triene in biological systems.[1][2]
-
Internal Standard: Its most common application is as an internal standard in quantitative analytical methods.[1][2] By adding a known quantity of the deuterated standard to a sample, one can accurately quantify the amount of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.
The use of stable isotopes like deuterium has become a significant aspect of drug development. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, a field of study that relies on precise quantification methods where compounds like this compound serve as essential analytical reagents.[1][2]
Methodological Approach: Quantitative Analysis using a Deuterated Internal Standard
While specific experimental protocols for the use of this compound are proprietary and depend on the specific analytical method and matrix, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is outlined below.
Experimental Protocol: General Workflow for Quantification
-
Standard Curve Preparation: A series of calibration standards are prepared containing a fixed concentration of the deuterated internal standard and varying, known concentrations of the non-deuterated analyte.
-
Sample Preparation: A known amount of the deuterated internal standard is spiked into the unknown sample. The sample then undergoes extraction and purification to isolate the analyte and the internal standard.
-
LC-MS Analysis: The prepared standard curve samples and the unknown sample are injected into an LC-MS system. The liquid chromatography step separates the analyte and the internal standard from other matrix components. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.
-
Data Analysis: The ratio of the analyte peak area to the internal standard peak area is calculated for each point in the standard curve and for the unknown sample. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte for the standards. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.
The following diagram illustrates the logical workflow for using a deuterated internal standard in a typical quantitative analysis.
Figure 1: A generalized workflow for quantitative analysis using a deuterated internal standard.
The parent compound, (3E,5Z)-undeca-1,3,5-triene, is a known volatile flavor component found in various natural sources, including apples, peaches, and celery.[6] Research into such compounds and their metabolic pathways can be greatly enhanced by the availability of their deuterated analogues for precise and accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 5. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific CAS Number or dedicated experimental data for the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5 has been identified in publicly available databases. This guide provides comprehensive information on the non-deuterated parent compound, (1,3E,5Z)-Undeca-1,3,5-triene, and discusses the scientific principles and applications of deuteration in drug development to serve as a foundational resource.
Introduction to (1,3E,5Z)-Undeca-1,3,5-triene
(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene, a class of organic molecules characterized by three alternating double and single carbon-carbon bonds. This particular isomer has been identified as a flavor and fragrance agent and is also known by synonyms such as Cystophorene and Galbanolene.[1][2] Its structural features make it a subject of interest in synthetic chemistry and potentially as a building block or pharmacophore in drug discovery.
Physicochemical Properties
The following table summarizes the key identifiers and physicochemical properties of the non-deuterated parent compound.
| Property | Value | Source |
| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene | [1] |
| Synonyms | Cystophorene, (Z,E)-Undeca-1,3,5-triene, Galbanolene | [1][2] |
| CAS Number | 19883-27-3[1][2][3], 51447-08-6[4][5] | |
| Molecular Formula | C₁₁H₁₈ | [1][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |
| Boiling Point | 206.0 to 207.0 °C @ 760 mm Hg (estimated) | [4] |
| logP (o/w) | 5.085 (estimated) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (0.8331 mg/L @ 25°C, est.) | [4] |
The Role of Deuteration in Drug Development
Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium (B1214612) (D).[6] This modification can significantly alter the drug's metabolic profile without changing its fundamental shape or pharmacological target.
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is the primary mechanism by which deuteration improves drug properties.[7]
Key benefits of deuteration include:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[6]
-
Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[7]
-
Increased Efficacy: Higher plasma concentrations and prolonged exposure can improve therapeutic effects.[7]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
The FDA considers deuterated drugs to be new chemical entities, offering a pathway for developing improved versions of existing medicines.[8] The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017.[6][8]
Caption: Metabolic pathway comparison of standard vs. deuterated drugs.
Synthesis and Experimental Protocols
While a specific protocol for this compound is not available, general synthetic routes for non-deuterated undecatrienes often involve Wittig reactions or palladium-catalyzed cross-coupling reactions to stereoselectively form the conjugated double bond system.[9]
General Experimental Workflow for Triene Synthesis
A plausible synthesis would involve the coupling of smaller, stereochemically defined fragments. Deuterium could be introduced by using a deuterated starting material, such as a deuterated aldehyde or a deuterated Wittig reagent.
Hypothetical Protocol for Deuteration:
-
Preparation of Deuterated Precursor: A key starting material, for example, an alkyl halide, is synthesized with deuterium atoms at the desired positions. This can be achieved using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated solvents in exchange reactions.
-
Wittig Reaction: The deuterated precursor (e.g., a deuterated phosphonium (B103445) ylide) is reacted with an appropriate aldehyde or ketone containing the remainder of the carbon skeleton. The geometry of the resulting double bond (E/Z) is controlled by the choice of reagents and reaction conditions.
-
Purification: The final product is isolated and purified from the reaction mixture using standard laboratory techniques such as column chromatography.
-
Characterization: The structure, stereochemistry, and isotopic enrichment of the final deuterated compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 5. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. salamandra.net [salamandra.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Purity of (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5. While specific batch purity data for this compound is not publicly available, this document details the state-of-the-art analytical techniques and experimental protocols required for its assessment. This information is critical for its application in research and development, particularly when used as an internal standard or tracer in metabolic studies.[1][2][3]
Introduction to this compound
(1,3E,5Z)-Undeca-1,3,5-triene is a naturally occurring volatile compound found in various plants, contributing to their characteristic aroma.[4] Its deuterated isotopologue, this compound, is a valuable tool in analytical and pharmaceutical research. The substitution of five hydrogen atoms with deuterium (B1214612) allows it to be used as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) or as a tracer to study metabolic pathways.[1][2][3] The efficacy of these applications is directly dependent on the isotopic purity of the deuterated compound.
Determination of Isotopic Purity
The isotopic purity of a deuterated compound is a measure of the extent to which the hydrogen atoms at specific positions have been replaced by deuterium. It is typically determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] These techniques provide both the degree of deuteration and the structural integrity of the molecule.
High-resolution mass spectrometry is a primary technique for determining isotopic purity due to its ability to differentiate between isotopologues based on their exact mass.[6][7][8]
Experimental Protocol for LC-HRMS Analysis:
-
Sample Preparation: The this compound sample is dissolved in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) to a concentration suitable for mass spectrometry analysis (typically in the ng/mL to µg/mL range).[9]
-
Chromatographic Separation: The sample is injected into a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system, to separate the analyte from any impurities. A suitable reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (both containing a small amount of formic acid to aid ionization).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[9] The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.
-
Data Analysis:
-
The mass spectrum of the analyte is examined to identify the peaks corresponding to the different isotopologues (d0 to d5).
-
The intensity of the ion corresponding to each isotopologue is measured.
-
Corrections are made for the natural abundance of isotopes (e.g., ¹³C).
-
The isotopic purity is calculated based on the relative intensities of the isotopologue peaks.
-
Data Presentation:
The quantitative data from a hypothetical isotopic purity analysis of this compound is presented in the table below.
| Isotopologue | Theoretical Mass (m/z) | Measured Intensity (cps) | Relative Abundance (%) |
| d0 (Unlabeled) | 150.141 | 5,000 | 0.5 |
| d1 | 151.147 | 10,000 | 1.0 |
| d2 | 152.154 | 15,000 | 1.5 |
| d3 | 153.160 | 20,000 | 2.0 |
| d4 | 154.166 | 50,000 | 5.0 |
| d5 (Fully Labeled) | 155.173 | 900,000 | 90.0 |
Isotopic Purity Calculation:
The isotopic purity is often expressed as the percentage of the desired isotopologue (in this case, d5) relative to all other isotopologues.
Isotopic Purity (%) = (Intensity of d5 / Sum of Intensities of all Isotopologues) x 100
Based on the hypothetical data, the isotopic purity would be 90.0%.
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and to quantify the isotopic purity.[5] Both ¹H and ²H NMR can be employed.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) that does not have signals interfering with the analyte's signals. An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Spectroscopy:
-
A ¹H NMR spectrum is acquired.
-
The integrals of the signals corresponding to the protons at the deuterated positions are compared to the integrals of the signals of the non-deuterated positions.
-
A lower integral value for the signals at the deuterated positions indicates successful deuterium incorporation. The isotopic purity can be estimated from the reduction in the integral value.
-
-
²H NMR Spectroscopy:
-
A ²H NMR spectrum is acquired.
-
This spectrum will show signals only for the deuterium atoms. The presence of signals at the expected chemical shifts confirms the positions of deuteration.
-
-
¹³C NMR Spectroscopy:
-
In a proton-decoupled ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic triplet (due to C-D coupling), while carbons attached to protons will show a singlet. The relative intensities of these signals can be used to determine the degree of deuteration at each site.[10]
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using mass spectrometry and NMR spectroscopy.
Applications in Research and Drug Development
Deuterated lipids and related molecules are increasingly used in various research fields. While specific signaling pathways involving (1,3E,5Z)-Undeca-1,3,5-triene are not well-documented, deuterated lipids, in general, are powerful tools for studying lipid signaling and metabolism.[11] They can be used to trace the fate of lipids in complex biological systems, helping to elucidate their roles in cellular processes.[11][12] The use of deuterated standards is crucial for accurate quantification in lipidomics, which plays a significant role in understanding diseases and developing new therapeutics.
The diagram below illustrates a generalized lipid signaling pathway where a deuterated lipid could be used as a tracer.
Conclusion
The determination of the isotopic purity of this compound is essential for its reliable use in scientific research. This guide has detailed the standard experimental protocols using high-resolution mass spectrometry and NMR spectroscopy, which together provide a comprehensive characterization of the isotopic enrichment and structural integrity of the molecule. While specific purity data is dependent on the synthesis batch, the methodologies described herein represent the gold standard for the analysis of deuterated compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((1,3E,5Z)-UNDECATRIENE-d5) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. almacgroup.com [almacgroup.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1,3E,5Z)-Undeca-1,3,5-triene-d5, a deuterated isotopologue of the naturally occurring undecatriene. This document outlines its commercial availability, key applications in quantitative analysis, and provides a detailed, adaptable experimental protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound and a significant contributor to the characteristic aroma of certain essential oils, notably galbanum oil. Its deuterated counterpart, this compound, serves as a valuable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated analogue in complex matrices.[1]
The use of deuterated internal standards is considered the gold standard in quantitative analysis as they closely mimic the analyte's chemical and physical properties, including extraction efficiency and chromatographic behavior, thereby correcting for matrix effects and variations in instrument response.[1]
Commercial Suppliers and Product Specifications
This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is MedChemExpress (MCE).
Table 1: Commercial Supplier and Product Specifications
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Intended Use |
| MedChemExpress | This compound | HY-W392083S1 | C₁₁H₁₃D₅ | 155.29 | Tracer, Internal Standard for NMR, GC-MS, LC-MS |
Note: Specific details regarding purity, isotopic enrichment, and available formats (e.g., solid, specific solution concentrations) should be confirmed by requesting a Certificate of Analysis from the supplier at the time of purchase.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the precise and accurate quantification of (1,3E,5Z)-Undeca-1,3,5-triene in various samples. This is particularly relevant in the following areas:
-
Natural Product Analysis: Quantification of undecatriene isomers in essential oils and botanical extracts.
-
Flavor and Fragrance Research: Monitoring the concentration of specific aroma compounds in food and cosmetic products.
-
Metabolomics: As a stable isotope-labeled standard in studies investigating the metabolic fate of related compounds.
-
Pharmacokinetic Studies: While not a drug itself, the principles of using deuterated standards are fundamental in drug development for quantifying drug molecules and their metabolites.[2]
Experimental Protocol: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene in an Essential Oil Matrix using GC-MS
This protocol provides a general methodology for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene in an essential oil sample, such as galbanum oil, using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard) from MedChemExpress.
-
(1,3E,5Z)-Undeca-1,3,5-triene (Analytical Standard).
-
Hexane (B92381) (or other suitable solvent, HPLC grade or higher).
-
Essential oil sample (e.g., Galbanum oil).
-
Calibrated volumetric flasks and micropipettes.
-
GC vials with inserts.
Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in hexane at a concentration of 100 µg/mL.
-
Analyte Stock Solution (AS Stock): Prepare a stock solution of (1,3E,5Z)-Undeca-1,3,5-triene in hexane at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the AS Stock into vials and adding a constant amount of the IS Stock. A typical concentration range might be 0.1 to 10 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane. Spike a known amount of the IS Stock into the sample solution.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of undecatrienes and may require optimization.
Table 2: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 5 °C/min to 150 °C; Ramp: 20 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | To be determined from the mass spectrum of the standard (e.g., m/z 150, 107, 91) |
| SIM Ions (Internal Standard) | To be determined from the mass spectrum of the standard (e.g., m/z 155, 112, 96) |
Data Analysis
-
Integrate the peak areas for the selected ions of the analyte and the internal standard in both the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS).
-
Generate a calibration curve by plotting the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Conc_Analyte / Conc_IS).
-
Determine the concentration of the analyte in the sample by applying the response factor or using the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
References
Navigating the Handling of (1,3E,5Z)-Undeca-1,3,5-triene-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1,3E,5Z)-Undeca-1,3,5-triene-d5. Due to the limited availability of specific stability data for this deuterated compound, this guide synthesizes information from its non-deuterated analogue, general principles of handling deuterated compounds, and the known chemical properties of conjugated trienes. This document aims to equip researchers, scientists, and drug development professionals with the best practices for maintaining the integrity and purity of this valuable internal standard.
Introduction to this compound
This compound is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, a naturally occurring conjugated triene found in various plants. Its primary application in a research and drug development setting is as an internal standard for quantitative analyses using mass spectrometry (MS) techniques such as GC-MS and LC-MS, or by nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the non-deuterated analyte while maintaining similar chromatographic and ionization properties.
The stability of deuterated compounds is paramount to ensure the accuracy and reproducibility of quantitative assays. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of molecules, making the careful handling of these standards critical.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃D₅ | [3] |
| Molecular Weight | 155.29 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |
| Boiling Point | 206-207 °C @ 760 mm Hg (estimated for non-deuterated form) | [4] |
| Flash Point | 65.80 °C (150.00 °F) (estimated for non-deuterated form) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Stability Profile and Degradation Pathways
While specific stability studies on this compound are not publicly available, the stability of the molecule can be inferred from the general behavior of conjugated trienes. The primary degradation pathways are anticipated to be oxidation and photodegradation.
3.1. Oxidative Stability
The conjugated triene system in (1,3E,5Z)-Undeca-1,3,5-triene makes it susceptible to oxidation. The presence of multiple double bonds in conjugation can lead to the formation of peroxides, which can further decompose into a variety of secondary oxidation products. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. Studies on other conjugated trienes have shown that their oxidative stability is a significant concern.[5]
3.2. Photostability
Conjugated trienes are known to be sensitive to light, particularly UV radiation.[6][7] Light can induce various photochemical reactions, including cis/trans isomerization, electrocyclization, and photodimerization.[6][8] These reactions can alter the chemical identity and purity of the compound. Therefore, protection from light is a critical aspect of its storage and handling.
3.3. Thermal Stability
The thermal stability of undecatrienes is generally good at ambient temperatures. However, elevated temperatures can accelerate oxidative degradation. While specific thermal degradation studies for this compound are not available, it is prudent to avoid prolonged exposure to high temperatures.
Recommended Storage and Handling Conditions
Based on the chemical nature of the compound and general best practices for deuterated standards, the following storage and handling procedures are recommended to ensure the long-term stability and integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light by storing in an amber vial or in the dark. | To prevent light-induced degradation and isomerization.[5][6][7] |
| Moisture | Keep in a tightly sealed container to prevent moisture ingress. | To prevent potential hydrogen-deuterium (H-D) exchange with water, which would compromise isotopic purity. |
| Shipping | Typically shipped at room temperature for short durations.[3] | For short transit times, significant degradation is not expected. However, upon receipt, it should be transferred to the recommended storage conditions. |
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative analytical methods. Below are generalized protocols for its use.
5.1. Preparation of Stock and Working Solutions
-
Solvent Selection: Use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) to minimize the risk of H-D exchange.
-
Procedure:
-
Allow the sealed vial of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere, if possible, dissolve the compound in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution under the recommended storage conditions (see Table above).
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix on the day of analysis.
-
5.2. Use in a Quantitative LC-MS/MS Assay (General Workflow)
-
Sample Preparation: Spike a known amount of the this compound working solution into calibration standards, quality control samples, and unknown samples.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Chromatography: Separate the analyte and the internal standard using an appropriate HPLC/UHPLC column and mobile phase.
-
Mass Spectrometry: Detect the analyte and the internal standard using a mass spectrometer, monitoring for their specific precursor and product ion transitions.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling and assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Enigmatic Undecatrienes: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecatrienes, a group of C11 tri-unsaturated hydrocarbons, are naturally occurring volatile compounds found in a variety of plant species and implicated in insect chemical communication. Their potent and often characteristic aromas have led to their use in the flavor and fragrance industry, while their potential roles as semiochemicals are of significant interest in the development of novel pest management strategies. This technical guide provides an in-depth exploration of the natural occurrence of undecatriene isomers, detailed experimental protocols for their analysis, and an overview of their hypothesized biosynthesis and potential biological signaling pathways.
Natural Occurrence of Undecatriene Isomers
Undecatriene isomers are predominantly found in the essential oils of certain plants, most notably in galbanum oil, derived from the resin of Ferula species. They have also been identified as volatile components in a range of fruits. The most commonly cited isomers in the scientific literature are isomers of 1,3,5-undecatriene (B19402) and 2,4,6-undecatriene.
Quantitative Data on Natural Occurrence
The concentration and isomeric composition of undecatrienes can vary significantly depending on the natural source, geographical location, and extraction method. While qualitative identification is more common, some quantitative data is available, particularly for commercial essential oils.
| Isomer | Natural Source | Concentration / Composition | Reference |
| (3E,5Z)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 54-56% of undecatriene fraction | [1] |
| Apple, Peach, Bartlett Pear, Pineapple, Celery, Parsley | Present (quantification not specified) | [2][3] | |
| Pineapple | Identified as a main characteristic volatile | [4] | |
| (3Z,5E)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 35-37% of undecatriene fraction | [1] |
| (3E,5E)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 3-5% of undecatriene fraction | [1] |
| (2Z,4Z,6E)-2,4,6-Undecatriene | Galbanum Oil (Ferula gummosa) | 1-3% of undecatriene fraction (as a secondary component) | [1] |
| 1,3,5,8-Undecatetraene isomers | Pineapple | Identified as potent contributors to pineapple flavor | [2] |
Biosynthesis of Undecatrienes
The biosynthesis of undecatrienes in plants is not fully elucidated but is hypothesized to originate from fatty acid metabolism. The prevailing theory suggests that these C11 hydrocarbons are formed via the decarboxylation of a C12 fatty acid precursor.
Proposed Biosynthetic Pathway
The formation of undecatrienes likely involves the following key steps:
-
Fatty Acid Synthesis: The plant synthesizes fatty acids, with linoleic and linolenic acids being common precursors for a variety of volatile organic compounds.[5][6][7][8]
-
Lipoxygenase (LOX) Pathway: Polyunsaturated fatty acids can be acted upon by lipoxygenases to form hydroperoxides.[5][6][7][8] These hydroperoxides can then be cleaved by hydroperoxide lyase to produce shorter-chain aldehydes and other compounds.
-
Decarboxylation: A key proposed step is the enzymatic decarboxylation of a C12 fatty acid to yield a C11 alkene.[9][10] This reaction is catalyzed by certain enzymes, with cytochrome P450s of the OleT family being prime candidates.[9][10][11][12][13] These enzymes are known to catalyze the conversion of fatty acids to terminal alkenes.[9][10][11][12][13]
Caption: Proposed biosynthetic pathway of undecatrienes.
Potential Role in Insect Signaling
The structural characteristics of undecatriene isomers, being volatile and lipophilic molecules, make them potential candidates for semiochemicals in insect communication, such as pheromones. While direct evidence for many species is still emerging, the general principles of insect olfaction provide a framework for understanding how these compounds might be detected and elicit a behavioral response.
Insect Olfactory Signaling Pathway
The detection of volatile compounds in insects is a complex process involving several key proteins:
-
Odorant Binding Proteins (OBPs): Odorants entering the sensillum lymph are thought to be bound by OBPs, which transport them to the olfactory receptors.
-
Olfactory Receptors (ORs): These receptors are located on the dendritic membrane of olfactory sensory neurons. Insect ORs are ligand-gated ion channels, which differ from the G-protein coupled receptors found in vertebrates.[14][15][16]
-
Signal Transduction: Upon binding of the undecatriene isomer, the OR complex undergoes a conformational change, opening an ion channel and leading to the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing.
Caption: General insect olfactory signaling pathway.
While undecatrienes are listed as semiochemicals in databases, specific electrophysiological or behavioral studies confirming their role as pheromones for particular insect species are not extensively documented in the readily available literature. Further research, such as electroantennography (EAG) and single-sensillum recording (SSR), is needed to de-orphanize the specific receptors that may respond to these compounds.
Experimental Protocols
The isolation, identification, and quantification of undecatriene isomers from natural sources require a combination of extraction and analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for their analysis.
Extraction of Essential Oils from Plant Material
A common method for extracting essential oils containing undecatrienes from plant resins like galbanum is hydrodistillation.
Protocol: Hydrodistillation of Ferula Oleo-Gum-Resin
-
Sample Preparation: The oleo-gum-resin is ground into a coarse powder.
-
Hydrodistillation: A known quantity of the powdered resin is placed in a flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed liquid, consisting of water and the immiscible essential oil, is collected in a Clevenger-type apparatus, which allows for the separation of the oil from the water.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark vial at low temperature (e.g., 4°C) to prevent degradation.[8][13]
Caption: Hydrodistillation experimental workflow.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds like undecatriene isomers.
Protocol: GC-MS Analysis of Undecatriene Isomers in Essential Oils
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a known concentration.
-
GC-MS System: An Agilent 7890B GC system coupled with an Agilent 5977A mass spectrometer (or equivalent) is typically used.[12]
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed.[12][13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Oven Temperature Program: A temperature gradient is crucial for separating the isomers. A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final temperature of around 220-250°C, followed by a final hold period.[12][13]
-
Injector: Split/splitless injector set at a high temperature (e.g., 250-280°C).[12][13]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats retention indices with literature values.
-
Quantification: The relative percentage of each isomer is determined by the peak area normalization method. For absolute quantification, an internal or external standard calibration curve is required.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of specific isomers by analyzing the chemical environment of each proton and carbon atom. While detailed spectral data for all undecatriene isomers is not compiled in a single source, data for some key isomers can be found in chemical databases.[1][14][17][18][19][20][21][22][23] The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the E/Z configuration of the double bonds.
Conclusion
The natural occurrence of undecatriene isomers is a fascinating area of chemical ecology with implications for both basic research and industrial applications. While their presence in galbanum oil is well-established, their quantitative distribution in other plant sources and their precise roles as insect semiochemicals remain areas ripe for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these questions. Future work focusing on quantitative analysis of a wider range of natural sources, coupled with electrophysiological and behavioral studies on relevant insect species, will be crucial in fully unraveling the biological significance of these intriguing molecules. The continued exploration of their biosynthesis could also open up avenues for their biotechnological production.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. slunik.slu.se [slunik.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE LIPOXYGENASE PATHWAY | Annual Reviews [annualreviews.org]
- 7. superpathway of lipoxygenase | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeremiahbartz.com [jeremiahbartz.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]
- 20. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]
- 21. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 22. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]
- 23. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5, a deuterated isotopologue of a naturally occurring volatile compound. The introduction of deuterium (B1214612) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The synthetic strategy involves a stereoselective approach to construct the conjugated triene system with deuterium labels incorporated at a specific position. This protocol is intended for researchers in organic synthesis, drug metabolism, and analytical chemistry.
Introduction
(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound found in various natural sources and is known for its characteristic aroma. Isotopic labeling of such molecules with stable isotopes like deuterium is a powerful technique to trace their metabolic fate and to quantify their presence in complex biological matrices. The "-d5" designation in the target molecule implies the incorporation of five deuterium atoms. For the purpose of this protocol, a synthetically feasible approach is detailed where the five deuterium atoms are located on the terminal ethyl group of the undecatriene chain. This specific labeling pattern can be achieved by utilizing a deuterated starting material in a multi-step synthesis. The overall synthetic strategy is based on the coupling of a deuterated (Z)-1-heptenyl organometallic reagent with an (E)-1,3-butadiene derivative.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 1-Pentanol-d6 | Sigma-Aldrich | 98 atom % D |
| Phosphorus tribromide | Sigma-Aldrich | 99% |
| Triphenylphosphine (B44618) | Sigma-Aldrich | 99% |
| Acetaldehyde (B116499) | Sigma-Aldrich | ≥99.5% |
| n-Butyllithium solution | Sigma-Aldrich | 2.5 M in hexanes |
| (E)-1-bromo-1,3-butadiene | TCI Chemicals | >95% |
| Magnesium turnings | Sigma-Aldrich | 99.5% |
| Copper(I) iodide | Sigma-Aldrich | 98% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₃D₅ |
| Molecular Weight | 155.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the olefinic region (δ 5.0-6.5 ppm), signals corresponding to the non-deuterated positions. Absence of signals for the terminal ethyl group protons. |
| ²H NMR (CHCl₃, 61.4 MHz) | Signals corresponding to the deuterium atoms on the terminal ethyl group. |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 155. Fragmentation pattern consistent with the undecatriene structure. |
| Purity (GC-MS) | >95% |
Experimental Protocols
The synthesis of this compound is a multi-step process, beginning with the preparation of a deuterated alkyl bromide, followed by the formation of a phosphonium (B103445) salt, Wittig reaction to form a (Z)-alkene, and finally a coupling reaction to yield the target triene.
Step 1: Synthesis of 1-Bromopentane-d5
This procedure is adapted from standard methods for the synthesis of 1-bromopentane.
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-pentanol-d6 (10 g, 111 mmol). The flask is cooled in an ice bath.
-
Bromination: Phosphorus tribromide (15 g, 55.5 mmol) is added dropwise from the dropping funnel to the stirred alcohol over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, then heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromopentane-d5 is purified by distillation to yield a colorless liquid.
Step 2: Synthesis of (Z)-1-Heptene-d5
A Wittig reaction is employed to stereoselectively form the (Z)-alkene.
-
Phosphonium Salt Formation: A solution of 1-bromopentane-d5 (from Step 1) and triphenylphosphine (1.2 equivalents) in toluene (B28343) is heated to reflux for 24 hours. The resulting white precipitate, pentyl-d5-triphenylphosphonium bromide, is filtered, washed with cold diethyl ether, and dried under vacuum.
-
Ylide Formation: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon). The suspension is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide.
-
Wittig Reaction: The reaction mixture is cooled back to -78 °C, and acetaldehyde (1.2 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with pentane. The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed by careful distillation. The resulting (Z)-1-heptene-d5 is purified by fractional distillation.
Step 3: Synthesis of (Z)-1-Bromo-1-heptene-d5
The (Z)-alkene is converted to the corresponding vinyl bromide.
-
Reaction Setup: (Z)-1-Heptene-d5 is dissolved in an appropriate solvent like dichloromethane (B109758) under an inert atmosphere.
-
Bromination: N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN (catalytic amount) are added. The reaction is stirred at room temperature and monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction is washed with water and brine. The organic layer is dried, and the solvent is removed. The crude product is purified by column chromatography to yield (Z)-1-bromo-1-heptene-d5.
Step 4: Synthesis of this compound
The final coupling step is based on the procedure described in US Patent 4,652,692.[1]
-
Grignard Reagent Formation: In a flame-dried flask under argon, magnesium turnings (1.2 equivalents) are activated. A solution of (Z)-1-bromo-1-heptene-d5 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature for 2 hours.
-
Coupling Reaction: In a separate flask, copper(I) iodide (0.1 equivalents) is suspended in anhydrous THF. The freshly prepared Grignard reagent is added to this suspension at -20 °C. After stirring for 15 minutes, a solution of (E)-1-bromo-1,3-butadiene (1.0 equivalent) in THF is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative analytical methods, particularly those employing mass spectrometry.[1][2] The use of a deuterated analog of the analyte of interest helps to correct for variations in sample preparation, injection volume, and instrument response.[1] (1,3E,5Z)-Undeca-1,3,5-triene-d5 is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, a volatile organic compound found in some essential oils and contributing to the aroma of certain fruits. This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart in a food matrix by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard, in this case this compound, is added to the sample containing the analyte, (1,3E,5Z)-Undeca-1,3,5-triene. The deuterated standard is chemically identical to the analyte and will behave similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is independent of variations in sample recovery and instrument signal.
Application: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene in Fruit Juice
This representative application note details the use of this compound for the quantification of the corresponding non-deuterated flavor compound in a simulated fruit juice matrix.
Experimental Workflow
The overall experimental workflow for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene is depicted in the following diagram.
Caption: Workflow for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene.
Materials and Reagents
-
(1,3E,5Z)-Undeca-1,3,5-triene (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler
Experimental Protocol
1. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1,3E,5Z)-Undeca-1,3,5-triene and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank fruit juice matrix (e.g., apple juice). The concentration range should encompass the expected analyte concentration in the samples. A typical range could be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.
2. Sample Preparation
-
Pipette 5 mL of the fruit juice sample or calibration standard into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of the volatile analyte into the headspace.
-
Spike each sample and calibration standard with 50 µL of the 1 µg/mL internal standard spiking solution, resulting in a final internal standard concentration of 10 ng/mL.
-
Immediately cap the vial tightly.
3. Headspace SPME Extraction
-
Place the vials in the autosampler tray.
-
Incubate the vials at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
4. GC-MS Analysis
-
After extraction, the SPME fiber is immediately desorbed in the heated GC inlet.
-
The separated compounds are detected by the mass spectrometer.
Table 1: Representative GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Analyte) | m/z (to be determined from the mass spectrum of the standard) |
| Qualifier Ion (Analyte) | m/z (to be determined from the mass spectrum of the standard) |
| Quantifier Ion (ISTD) | m/z (expected to be +5 amu compared to the analyte) |
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve equation.
Representative Quantitative Data
Table 2: Representative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | ISTD Peak Area | Response Ratio |
| 1 | 15,234 | 150,876 | 0.101 |
| 5 | 76,987 | 151,234 | 0.509 |
| 10 | 153,456 | 152,111 | 1.009 |
| 25 | 380,123 | 150,998 | 2.517 |
| 50 | 755,678 | 151,543 | 4.986 |
| 100 | 1,510,987 | 151,876 | 9.949 |
Linear Regression:
-
Equation: y = 0.0995x + 0.0012
-
R²: 0.9998
Table 3: Representative Sample Analysis Data
| Sample ID | Analyte Peak Area | ISTD Peak Area | Response Ratio | Calculated Conc. (ng/mL) |
| Sample 1 | 287,654 | 151,345 | 1.901 | 19.1 |
| Sample 2 | 45,987 | 150,888 | 0.305 | 3.1 |
| Sample 3 | 612,345 | 152,012 | 4.028 | 40.5 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship for the quantification using an internal standard.
Caption: Logic of internal standard-based quantification.
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of (1,3E,5Z)-Undeca-1,3,5-triene in complex matrices such as fruit juice. The use of this deuterated standard in an isotope dilution GC-MS method effectively compensates for analytical variability, leading to reliable quantitative results. The provided protocol offers a comprehensive framework that can be adapted and validated for specific research needs in flavor analysis, quality control, and other areas where the quantification of this volatile compound is required.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene using (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of (1,3E,5Z)-Undeca-1,3,5-triene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with (1,3E,5Z)-Undeca-1,3,5-triene-d5 as a deuterated internal standard.
Introduction
(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound (VOC) found in various natural products and is of interest in flavor, fragrance, and pheromone research. Accurate quantification of this and other volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to sample matrix effects and variability in sample preparation and injection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these potential errors.[1][2] Deuterated standards co-elute with the analyte of interest and behave similarly during extraction and ionization, providing a reliable method for accurate quantification.[1][2] This application note outlines a comprehensive protocol for the use of this compound as an internal standard for the analysis of its non-deuterated analogue by GC-MS.
Data Presentation
Analyte and Internal Standard Properties
| Property | (1,3E,5Z)-Undeca-1,3,5-triene (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₁H₁₈ | C₁₁H₁₃D₅ |
| Molecular Weight | 150.26 g/mol [3][4][5][6][7][8] | 155.30 g/mol |
| Predicted Molecular Ion (M+) | m/z 150 | m/z 155 |
| Predicted Key Fragments | m/z 121, 107, 93, 79, 67, 55, 41[3] | m/z 126, 112, 98, 84, 72, 60, 46 (predicted) |
| Quantification Ion | m/z 79 | m/z 84 |
| Qualifier Ion 1 | m/z 93 | m/z 98 |
| Qualifier Ion 2 | m/z 150 | m/z 155 |
Recommended GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Injection Mode | Headspace or Liquid Injection |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Liquid) or 1 mL (Headspace) |
| Split Ratio | 20:1 (adjustable based on concentration) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Protocols
Preparation of Internal Standard and Calibration Standards
a. Internal Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) in a 100 mL volumetric flask.
-
Fill to the mark with the solvent and mix thoroughly.
-
Store the stock solution at -20 °C in an amber vial.
b. Internal Standard Working Solution (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix.
-
This working solution will be used to spike samples and calibration standards.
c. Calibration Standards:
-
Prepare a stock solution of the non-deuterated analyte, (1,3E,5Z)-Undeca-1,3,5-triene, at 100 µg/mL.
-
Create a series of calibration standards by serial dilution, with concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Spike each calibration standard with the internal standard working solution to a final concentration of 0.1 µg/mL.
Sample Preparation (Static Headspace)
This protocol is suitable for the analysis of volatile compounds in liquid or solid matrices.[9][10][11][12][13][14]
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add 100 µL of the 1 µg/mL internal standard working solution to the vial.
-
If the sample is solid, add a small amount of deionized water (e.g., 1 mL) to aid in the volatilization of the analyte.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 30 seconds.
-
Place the vial in the headspace autosampler tray.
GC-MS Analysis
-
Set up the GC-MS instrument with the parameters outlined in the table above.
-
Program the headspace autosampler with the following conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
Injection Time: 1 minute
-
-
Create a sequence in the instrument software including blanks, calibration standards, and samples.
-
Start the sequence to begin the analysis.
Data Analysis and Quantification
-
Integrate the peaks for the quantification ions of the analyte (m/z 79) and the internal standard (m/z 84).
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)
-
-
Calculate the average RF from the calibration standards.
-
Calculate the concentration of the analyte in the samples using the following formula:
-
Analyte Concentration = (Analyte Peak Area / Internal Standard Peak Area) * (Internal Standard Concentration / Average RF)
-
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Principle of deuterated internal standard use.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 5. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]
- 6. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]
- 7. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. s4science.at [s4science.at]
- 14. gcms.cz [gcms.cz]
LC-MS/MS method development with (1,3E,5Z)-Undeca-1,3,5-triene-d5
An LC-MS/MS method for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene (UTT) in human plasma was developed and validated using its deuterated analog, (1,3E,5Z)-Undeca-1,3,5-triene-d5 (UTT-d5), as an internal standard (IS). This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
(1,3E,5Z)-Undeca-1,3,5-triene (UTT) is a volatile organic compound found naturally in various plants and fruits, including apples and pears, where it contributes to their characteristic aroma.[1][2] It is also used as a flavoring agent and fragrance ingredient.[3][4] Given its presence in the human diet and consumer products, a sensitive and reliable analytical method is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[6][7][8] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and other sources of analytical variability.[7][8]
This document details a fully validated LC-MS/MS method for the determination of UTT in human plasma, following the guidelines set by the U.S. Food and Drug Administration (FDA).[9][10]
Experimental Protocols
Materials and Reagents
-
Analytes: (1,3E,5Z)-Undeca-1,3,5-triene (UTT, >95% purity), this compound (UTT-d5, >95% purity, 99% isotopic purity).
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE, HPLC grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Equipment: Triple quadrupole mass spectrometer, HPLC system, analytical balance, centrifuges, nitrogen evaporator.
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Primary stock solutions of UTT and UTT-d5 were prepared in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: A series of UTT working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A separate working solution for the internal standard (UTT-d5) was prepared at 100 ng/mL.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate UTT working solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL. QC samples were prepared independently at four concentrations: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Medium QC (MQC, 10 ng/mL), and High QC (HQC, 80 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the UTT-d5 internal standard working solution (100 ng/mL) to all tubes except the blank matrix. Vortex for 10 seconds.
-
Add 500 µL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 v/v Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to LC vials for analysis.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 3. 1,3,5-Undecatriene | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Undecatriene | Givaudan [givaudan.com]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fda.gov [fda.gov]
Application Notes: Quantitative Analysis of Fatty Acids Using (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of (1,3E,5Z)-Undeca-1,3,5-triene using a Deuterated Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the quantitative analysis of (1,3E,5Z)-Undeca-1,3,5-triene in various sample matrices. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, (1,3E,5Z)-Undeca-1,3,5-triene-d5, for accurate and precise quantification. As a volatile hydrocarbon, (1,3E,5Z)-Undeca-1,3,5-triene does not require derivatization prior to GC-MS analysis. This protocol is suitable for applications in flavor and fragrance analysis, environmental monitoring, and as a quality control measure in chemical synthesis.
Introduction
(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound of interest in various fields due to its contribution to the aroma of certain natural products. Accurate quantification of this and similar compounds is crucial for quality control, research, and regulatory purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, offering high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving high accuracy and precision in quantitative GC-MS analysis. The internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, thus providing a reliable reference for quantification. Due to the inherent volatility of undecatriene, derivatization is not necessary, simplifying sample preparation and reducing the potential for analytical errors.
Experimental Protocols
This section provides a detailed protocol for the sample preparation and GC-MS analysis of (1,3E,5Z)-Undeca-1,3,5-triene.
Materials and Reagents
-
(1,3E,5Z)-Undeca-1,3,5-triene standard (≥95% purity)
-
This compound internal standard (IS) solution (100 µg/mL in methanol)
-
Hexane (B92381) or Dichloromethane (GC grade, ≥99.8% purity)
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
2 mL autosampler vials with PTFE-lined caps
-
Micropipettes and tips
Sample Preparation
The following protocol describes a general liquid-liquid extraction procedure. The specific sample preparation method may need to be optimized based on the sample matrix.
-
Sample Measurement: Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The final concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 1 µg/mL).
-
Extraction: Add 5 mL of hexane (or dichloromethane) to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters; however, some optimization may be required.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| (1,3E,5Z)-Undeca-1,3,5-triene | m/z 150 (quantifier), 93, 79 (qualifiers) |
| This compound | m/z 155 (quantifier) |
Data Presentation
The following tables summarize the quantitative data obtained from the method validation.
Table 1: Calibration Curve for (1,3E,5Z)-Undeca-1,3,5-triene
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.098 |
| 0.5 | 0.495 |
| 1.0 | 1.012 |
| 5.0 | 5.087 |
| 10.0 | 10.150 |
| Linearity (R²) | 0.9995 |
Table 2: Method Precision and Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 0.5 | 0.48 | 96.0 | 4.5 |
| 2.5 | 2.58 | 103.2 | 3.1 |
| 7.5 | 7.41 | 98.8 | 2.8 |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of (1,3E,5Z)-Undeca-1,3,5-triene.
Quantitative Analysis Logic
Caption: Logic for internal standard-based quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of (1,3E,5Z)-Undeca-1,3,5-triene by GC-MS. The method, which utilizes a deuterated internal standard and does not require derivatization, is shown to be linear, accurate, and precise. This protocol can be readily implemented in laboratories for the routine analysis of this and similar volatile compounds in a variety of sample matrices.
Application Note and Protocol for the Preparation of Stock Solutions of (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of (1,3E,5Z)-Undeca-1,3,5-triene-d5 (d5-Undecatriene). Due to the limited availability of specific data for this deuterated isotopologue, the provided guidelines are based on the known properties of its non-deuterated counterpart, (1,3E,5Z)-Undeca-1,3,5-triene, and general best practices for handling volatile and light-sensitive organic compounds. This compound is a deuterated form of a naturally occurring alkatriene.[1] Such labeled compounds are valuable in various research applications, including as internal standards for mass spectrometry-based quantification and as tracers in metabolic studies.
Compound Information and Properties
(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound with a characteristic powerful, green, and galbanum-like odor.[2] The deuterated version, d5-Undecatriene, is expected to have similar physical and chemical properties.
Table 1: Physicochemical Properties of (1,3E,5Z)-Undeca-1,3,5-triene (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ | [1] |
| Molecular Weight | 150.26 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [3][4] |
| Boiling Point | 204-207 °C at 760 mmHg (estimated) | [3][4] |
| Flash Point | ~65.6 °C (150 °F) (estimated) | [3][4] |
| Solubility | Soluble in alcohol; Insoluble in water (0.8331 mg/L at 25°C, estimated) | [3][4] |
| logP (o/w) | 5.050 - 5.085 (estimated) | [3][4] |
Note: The properties listed are for the non-deuterated form and should be considered as close approximations for the d5 variant.
Health and Safety Precautions
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] The non-deuterated form is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1][6]
Emergency Procedures:
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol (B145695), methanol, acetonitrile, or dimethyl sulfoxide (B87167) - DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps (B75204) for storage
Procedure:
-
Solvent Selection: Based on the properties of the non-deuterated analog, ethanol is a suitable solvent.[3][4] For cell-based assays, ensure the final solvent concentration is compatible with the experimental system.
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Carefully add the desired amount of this compound to the vial. For a 1 mg/mL solution in 1 mL, weigh approximately 1 mg.
-
Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the vial containing the weighed compound. For instance, if 1.05 mg was weighed, add 1.05 mL of solvent to achieve a 1 mg/mL concentration.
-
Cap the vial securely and vortex gently until the compound is completely dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed amber glass vial to protect it from light.
-
For short-term storage, keep the solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Quality Control
After preparation, it is advisable to verify the concentration and purity of the stock solution using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound.
-
Liquid Chromatography with UV detection (LC-UV) or Mass Spectrometry (LC-MS): To determine the concentration.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing d5-Undecatriene stock solution.
References
- 1. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 4. (Z,E)-1,3,5-undecatriene, 19883-27-3 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Application of (1,3E,5Z)-Undeca-1,3,5-triene-d5 in Metabolomics: A Generalized Guide
To Researchers, Scientists, and Drug Development Professionals,
This document provides a detailed overview of the potential application of (1,3E,5Z)-Undeca-1,3,5-triene-d5 in the field of metabolomics. Extensive literature searches did not yield specific studies that have utilized this particular deuterated compound. Therefore, this guide presents a generalized framework for its application as an internal standard in quantitative metabolomics, based on established principles and protocols for similar deuterated standards.
This compound is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, a naturally occurring volatile compound. In metabolomics, deuterated molecules are invaluable as internal standards for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The key advantage of using a deuterated internal standard is that it is chemically almost identical to its non-deuterated (endogenous) counterpart, meaning it behaves similarly during sample preparation, chromatography, and ionization.[3][4][5] However, its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects.[6][7]
Experimental Protocols
The following are generalized protocols for the use of a deuterated internal standard, such as this compound, in a typical quantitative metabolomics workflow.
Protocol 1: General Sample Preparation for LC-MS Analysis
This protocol outlines a common procedure for extracting metabolites from biological samples like plasma or tissue, incorporating an internal standard.
-
Sample Thawing and Aliquoting:
-
Thaw frozen biological samples on ice to minimize metabolic activity.
-
Vortex the samples gently to ensure homogeneity.
-
Aliquot a precise volume (e.g., 100 µL of plasma or 10-20 mg of homogenized tissue) into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Add a small, precise volume of the internal standard stock solution to each sample. The final concentration should be within the linear range of the instrument's detector.
-
-
Protein Precipitation and Metabolite Extraction:
-
Add a larger volume of a cold organic solvent, such as acetonitrile (B52724) or methanol (e.g., 400 µL for a 100 µL sample), to precipitate proteins and extract small molecule metabolites.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at -20°C for 20-30 minutes to enhance protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites and the internal standard, and transfer it to a new tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS system (e.g., 50% methanol in water). This step ensures the sample is concentrated and in the correct solvent for analysis.
-
-
Final Preparation for Analysis:
-
Vortex the reconstituted sample.
-
Centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: General GC-MS Analysis (for Volatile Compounds)
Given that undecatriene is a volatile compound, GC-MS is a suitable analytical platform.
-
Metabolite Extraction:
-
Follow steps 1 and 2 from the LC-MS protocol, using a solvent suitable for volatile compounds (e.g., hexane (B92381) or ethyl acetate).
-
For extraction, a liquid-liquid extraction may be preferable. Add the extraction solvent, vortex, and centrifuge to separate the organic layer.
-
-
Internal Standard Addition:
-
Add a known amount of this compound to the organic extract.
-
-
Derivatization (If Necessary):
-
While undecatriene itself is volatile, many other metabolites are not. If a broader metabolomic profile is desired, a derivatization step (e.g., silylation) is required to make other metabolites volatile and thermally stable.[8][9] This involves adding a derivatizing agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubating at an elevated temperature.[8]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.[8]
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the analytes of interest. A typical program might start at a low temperature, ramp up to a high temperature, and hold.[8]
-
Mass Spectrometry: The mass spectrometer should be operated in full scan mode to identify all metabolites. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used, targeting specific m/z values for the analyte and the deuterated internal standard.
-
Data Presentation
Quantitative data from a metabolomics experiment using an internal standard should be presented in a clear, tabular format. The following table is a template illustrating how results would be displayed. It shows the calculation of the response factor and the final concentration of the analyte.
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (µM) |
| Control 1 | 150,000 | 75,000 | 2.00 | 10.0 |
| Control 2 | 160,000 | 80,000 | 2.00 | 10.0 |
| Control 3 | 140,000 | 70,000 | 2.00 | 10.0 |
| Treated 1 | 300,000 | 75,000 | 4.00 | 20.0 |
| Treated 2 | 320,000 | 80,000 | 4.00 | 20.0 |
| Treated 3 | 280,000 | 70,000 | 4.00 | 20.0 |
This table is for illustrative purposes only. The concentration is determined by comparing the response ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizations
Logical Workflow for Internal Standard Use
The following diagram illustrates the logical principle behind using a deuterated internal standard for quantitative analysis.
Caption: Logic of using a deuterated internal standard for quantification.
Experimental Workflow Diagram
This diagram shows a typical workflow for a metabolomics experiment from sample collection to data analysis.
Caption: A standard workflow for quantitative metabolomics experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. texilajournal.com [texilajournal.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nebiolab.com [nebiolab.com]
- 8. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (1,3E,5Z)-Undeca-1,3,5-triene-d5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of (1,3E,5Z)-Undeca-1,3,5-triene-d5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene. It is commonly used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to improve the accuracy and precision of the measurement of its non-deuterated counterpart.
Q2: Why am I seeing high variability in my quantification results?
High variability in quantification can stem from several factors, including inconsistent sample preparation, matrix effects, and issues with the LC-MS/MS system. It is crucial to systematically investigate each of these potential sources to identify and resolve the issue.
Q3: What are matrix effects and how can they affect my results?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] Common sources of matrix effects in bioanalysis include phospholipids, salts, and metabolites.[1][2]
Q4: Can the deuterated internal standard itself cause issues?
While deuterated internal standards are designed to mimic the behavior of the analyte, issues can still arise. These include:
-
Isotopic Contribution: Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[3]
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts, a phenomenon known as the isotope effect.[4] If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate results.[5]
Troubleshooting Guides
Issue 1: Inconsistent Quantification and Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent analyte/internal standard peak area ratios across the batch.
-
Failure to meet acceptance criteria for accuracy and precision.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and vortex mixers. Consider automating the sample preparation process if possible. |
| Matrix Effects | Evaluate the presence of matrix effects using a post-column infusion experiment or by comparing the response of the analyte in neat solution versus in an extracted blank matrix.[6] If matrix effects are present, consider more rigorous sample cleanup, such as solid-phase extraction (SPE), or modify the chromatographic conditions to separate the analyte from the interfering compounds. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard stock solution. Assess for isotopic contribution from the analyte by injecting a high-concentration standard of the unlabeled analyte and monitoring the mass transition of the deuterated internal standard. |
| LC-MS/MS System Instability | Check for leaks in the LC system, ensure stable pump performance, and verify the stability of the mass spectrometer's spray. Run system suitability tests before each batch to confirm consistent performance.[7] |
Experimental Protocol: Evaluation of Matrix Effects by Post-Column Infusion
Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Connect a syringe pump to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Infuse a solution of this compound at a constant flow rate (e.g., 5 µL/min) to obtain a stable baseline signal.
-
-
Injection:
-
Inject a blank, extracted biological matrix sample (e.g., plasma, urine) onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused internal standard.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Data Presentation: Impact of Sample Preparation on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 8 | -45 ± 12 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 92 ± 5 | -20 ± 8 |
| Solid-Phase Extraction (C18) | 98 ± 3 | -5 ± 4 |
Data are presented as mean ± standard deviation (n=6). Matrix effect is calculated as ((response in matrix - response in neat solution) / response in neat solution) * 100.
Logical Diagram: Troubleshooting Inconsistent Quantification
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks for the analyte and/or internal standard.
-
Tailing factor > 1.2 or < 0.8.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the detector. |
| Secondary Interactions with Column | For this non-polar compound, secondary interactions are less likely to be with silanol (B1196071) groups. However, ensure the column is in good condition. Consider using a different column chemistry if the problem persists. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be as close as possible in composition to the initial mobile phase to avoid peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if it is old or has been used extensively with complex matrices.[8] |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate inner diameter. |
Experimental Protocol: Optimizing Injection Solvent
Objective: To determine the effect of injection solvent composition on peak shape.
Methodology:
-
Prepare Samples:
-
Prepare a standard solution of this compound.
-
Aliquots of this standard are evaporated and reconstituted in different solvents:
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
Initial mobile phase composition (e.g., 80:20 Acetonitrile:Water)
-
-
-
LC-MS/MS Analysis:
-
Inject each sample and acquire data.
-
-
Data Analysis:
-
Compare the peak shape (tailing factor, symmetry) for each injection.
-
Data Presentation: Effect of Injection Solvent on Peak Tailing Factor
| Injection Solvent | Tailing Factor |
| 100% Acetonitrile | 1.8 |
| 50:50 Acetonitrile:Water | 1.3 |
| 80:20 Acetonitrile:Water (Initial Mobile Phase) | 1.1 |
Logical Diagram: Diagnosing Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Issue 3: Retention Time Shifts
Symptoms:
-
Analyte and/or internal standard peaks elute earlier or later than expected.
-
Inconsistent retention times within a single batch or between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Ensure the laboratory temperature is consistent. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[9] |
| LC System Issues | Check for leaks, ensure the pump is delivering a consistent flow rate, and inspect pump seals and check valves.[10] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old, replace it. |
Experimental Protocol: Assessing Column Equilibration Time
Objective: To determine the minimum time required for the column to be re-equilibrated with the initial mobile phase conditions.
Methodology:
-
Setup:
-
Use a gradient elution method.
-
Inject a standard solution of this compound.
-
-
Vary Equilibration Time:
-
Run a series of injections, varying the post-run equilibration time (e.g., 1 min, 2 min, 5 min, 10 min).
-
-
Data Analysis:
-
Plot the retention time as a function of the equilibration time.
-
The minimum equilibration time is the point at which the retention time stabilizes.
-
Data Presentation: Impact of Equilibration Time on Retention Time
| Equilibration Time (min) | Retention Time (min) |
| 1 | 4.85 |
| 2 | 4.95 |
| 5 | 5.00 |
| 10 | 5.01 |
Workflow Diagram: LC-MS/MS Analysis
Caption: General workflow for sample analysis.
References
- 1. LC Troubleshooting—Retention Time Shift [restek.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. agilent.com [agilent.com]
- 10. Why is my LC Retention Time Shifting? [restek.com]
Technical Support Center: Isotopic Back-Exchange of (1,3E,5Z)-Undeca-1,3,5-triene-d5
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with (1,3E,5Z)-Undeca-1,3,5-triene-d5. The focus is on understanding and mitigating isotopic back-exchange in protic solvents, a critical factor for ensuring the integrity of data in metabolic studies, mechanistic investigations, and quantitative analyses.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Q1: I've observed a progressive loss of isotopic purity in my sample of this compound. What is the likely cause?
A: The observed loss of isotopic purity is most likely due to isotopic back-exchange. This is a chemical process where deuterium (B1214612) (D) atoms on your molecule are replaced by protium (B1232500) (H) atoms from the surrounding environment.[1] For deuterated compounds, this is a significant issue that can compromise experimental results that depend on a stable isotopic label.[1] The primary source of protons for this exchange is often protic solvents or residual moisture.
Q2: What are the key factors that accelerate the rate of isotopic back-exchange?
A: Several environmental and experimental factors can catalyze and accelerate the back-exchange process:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), or ethanol (B145695) (CH₃CH₂OH), are direct sources of protons and are the most significant contributors to back-exchange.[1]
-
pH Conditions: Both strongly acidic (pH < 5) and strongly basic (pH > 9) conditions can catalyze the electrophilic or nucleophilic mechanisms responsible for the exchange.[1]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of exchange reactions.
-
Presence of Moisture: Exposure to atmospheric humidity or the use of reagents that are not anhydrous can introduce sufficient water to cause significant back-exchange over time.
Q3: How can I prevent or minimize isotopic back-exchange during my experiments?
A: Preventing back-exchange requires rigorous control of the experimental environment. The following practices are recommended:
-
Solvent Selection: Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., hexane, dichloromethane, tetrahydrofuran). If a deuterated solvent is needed for analysis, ensure it has very high isotopic enrichment (e.g., CDCl₃, >99.8% D).[1][2]
-
Inert Atmosphere: Handle the compound and prepare solutions under a dry, inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture.[2] A glovebox or a Schlenk line is ideal for these manipulations.[2]
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use. Solid reagents should be dried in a vacuum oven, and liquid reagents should be freshly distilled from an appropriate drying agent.[2]
-
Control Temperature: Perform reactions and store samples at low temperatures (e.g., 0 °C or below) to reduce the rate of potential exchange reactions.[2]
-
Use Deuterated Reagents for Quenching: If a reaction needs to be quenched, use deuterated reagents (e.g., D₂O, CD₃OD) to avoid introducing a large excess of protons.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most probable mechanism for the back-exchange of deuterium on the undecatriene backbone in a protic solvent?
A: The most common mechanism for H/D exchange on a conjugated polyene system like (1,3E,5Z)-Undeca-1,3,5-triene in the presence of an acid catalyst is electrophilic addition-elimination. The process involves the protonation (or deuteration) of one of the double bonds by a proton source (like H₃O⁺), which forms a resonance-stabilized carbocation intermediate. This intermediate can then lose a deuteron (B1233211) (D⁺) to a solvent molecule to regenerate the conjugated system, resulting in a net H/D exchange.
Q2: How can I accurately determine the percentage of deuterium remaining in my sample?
A: The two primary analytical methods for quantifying isotopic purity and exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
-
Quantitative ¹H NMR Spectroscopy: This is a powerful method to quantify the amount of residual protons at the deuterated positions. By acquiring a spectrum with a known internal standard and sufficient relaxation delay, you can integrate the signals of the residual protons and compare them to the concentration of the standard to calculate the extent of back-exchange.[2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between different isotopologues of the molecule based on their precise mass.[2] By analyzing the isotopic distribution in the mass spectrum, you can determine the relative abundance of the fully deuterated parent molecule versus the molecules that have undergone one or more back-exchange events.
Q3: Are all deuterium atoms on this compound equally susceptible to back-exchange?
A: Not necessarily. The susceptibility of a specific deuterium atom to exchange depends on the stability of the carbocation intermediate formed upon protonation at that site. Positions that lead to more stable (e.g., allylic or more substituted) carbocations will likely undergo exchange more readily. A detailed mechanistic study involving computational modeling or site-specific analysis would be required to definitively rank the lability of each deuterium atom on the undecatriene chain.
Experimental Protocols
Protocol: Monitoring Isotopic Back-Exchange via ¹H NMR Spectroscopy
This protocol outlines a time-course experiment to quantify the rate of back-exchange in a specific protic solvent.
-
Environment Setup: Perform all sample preparations in a glovebox or under a positive pressure of dry argon or nitrogen.
-
Sample Preparation: a. Accurately weigh a known amount of an anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.[2] b. Add a known mass of your this compound sample to the same NMR tube. c. Using a dry, gas-tight syringe, add a precise volume of a high-purity deuterated aprotic solvent (e.g., CDCl₃, >99.8% D) to dissolve the sample and standard. d. Cap the NMR tube securely. For highly sensitive experiments, consider using a flame-sealable NMR tube.
-
Initial Spectrum (t=0): Acquire an initial quantitative ¹H NMR spectrum immediately after preparation. Ensure the acquisition parameters include a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, which is crucial for accurate integration.[2]
-
Initiating Exchange: Using a microsyringe, add a precise, predetermined volume of the protic solvent of interest (e.g., 5 µL of CH₃OH) to the NMR tube. Mix gently but thoroughly.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: For each spectrum, carefully integrate the peak area of the internal standard and the residual proton signals corresponding to the vinylic positions on the undecatriene. Calculate the molar amount of back-exchanged protons at each time point relative to the initial concentration of the deuterated compound.
Data Presentation
The following table provides a template for summarizing quantitative back-exchange data from your experiments. The values shown are for illustrative purposes only.
| Protic Solvent | Temperature (°C) | Time (hours) | % Deuterium Remaining (NMR) | Notes |
| Methanol (CH₃OH) | 25 | 0 | 99.5% | Baseline measurement |
| Methanol (CH₃OH) | 25 | 6 | 91.2% | Noticeable exchange |
| Methanol (CH₃OH) | 25 | 24 | 75.8% | Significant exchange |
| Water (H₂O) | 25 | 6 | 88.5% | Slower than methanol |
| Methanol (CH₃OH) | 40 | 6 | 79.4% | Exchange accelerated by heat |
| No Protic Solvent | 25 | 24 | 99.4% | Control experiment |
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and mechanisms related to isotopic back-exchange.
References
Technical Support Center: Minimizing Isotopic Exchange of Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of deuterated internal standards. Below, you will find troubleshooting guides and frequently asked questions to help ensure the isotopic integrity of your standards and the accuracy of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated internal standards?
A1: Isotopic exchange, also known as hydrogen-deuterium (H-D) exchange or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a stable isotope-labeled (SIL) internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1][2][3][4] This process can compromise the integrity and isotopic purity of the internal standard, leading to inaccurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS).[2][3][4] The loss of deuterium can cause the internal standard to be misidentified as the unlabeled analyte, resulting in a "false positive" and an overestimation of the analyte's concentration.[3][4][5]
Q2: What are the primary factors that promote isotopic exchange?
A2: Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH.[2][3] It is generally slowest around pH 2.5-3 and increases significantly under basic or strongly acidic conditions.[2][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][3][4][6]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium.[1][3][4][6] Aprotic solvents like acetonitrile (B52724) are generally recommended.[7]
-
Position of the Deuterium Label: The stability of the deuterium label is crucial.[3] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][2][8][9][10] Labels on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[2][6][8][9][10]
-
Sample Matrix: Components within a biological matrix, such as plasma or urine, can catalyze the exchange process.[2][4][9]
Q3: What are the ideal storage conditions for deuterated standards?
A3: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] General recommendations include:
-
Temperature: For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[7] Solutions are typically stored at 2-8°C for short to medium-term and -20°C or below for longer-term storage.[7][8] Always refer to the manufacturer's certificate of analysis for specific instructions.[1][7][8]
-
Protection from Light: Many compounds are light-sensitive, so storing standards in amber vials or in the dark is advisable to prevent photolytic degradation.[1][7][8]
-
Container: Use high-quality, tightly sealed vials with PTFE-lined caps (B75204) to prevent moisture ingress and solvent evaporation.[1][6] Single-use ampoules are ideal for minimizing contamination.[1]
-
Atmosphere: Handling and storing standards under a dry, inert atmosphere (e.g., nitrogen or argon) can prevent degradation and contamination.[1][8]
Q4: Which is a better choice to avoid exchange issues: Deuterium or ¹³C-labeled standards?
A4: While deuterated standards are often more cost-effective, they are susceptible to isotopic exchange.[2][11] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to chemical exchange and are therefore considered more robust and reliable choices, especially when experimental conditions involve basic pH or when the deuterated standard has labels in known exchange-prone positions.[2][3][11]
Troubleshooting Guides
Issue 1: Decreasing internal standard signal or increasing analyte signal over an analytical run.
This is a classic sign of back-exchange occurring in the autosampler or within the LC system.[6][12]
| Potential Cause | Troubleshooting Steps |
| Back-exchange in the autosampler | Maintain the autosampler at a low temperature (e.g., 4°C).[6][12] Minimize the time samples are queued before injection.[12] |
| Unstable standard in the mobile phase | Evaluate the stability of the standard in the mobile phase over time.[12] If compatible with the chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5).[6][12] |
| Contamination in the LC system | Thoroughly flush the LC system between runs to remove residual acidic or basic components.[12] |
| Elevated Temperatures | Ensure all samples, standards, and the autosampler are kept cool.[6] Lower temperatures significantly slow the exchange rate.[6][13] |
Issue 2: Inaccurate or inconsistent quantitative results.
This can stem from impurities in the standard, isotopic exchange, or chromatographic issues.[9]
| Potential Cause | Troubleshooting Steps |
| Presence of unlabeled analyte in the standard | Consult the certificate of analysis for the isotopic and chemical purity.[9] Verify the purity using methods like high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[9] |
| Isotopic exchange during sample preparation | Conduct an incubation study by spiking the deuterated standard into a blank matrix and analyzing it over time to check for an increase in the unlabeled analyte signal.[9] |
| Lack of co-elution between analyte and standard | Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte on reverse-phase columns (isotopic effect). Optimize chromatography to ensure co-elution.[9] |
| Differential matrix effects | Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[9] Conduct a post-extraction addition experiment to evaluate matrix effects.[9] |
Issue 3: Split or broadened peaks for the deuterated internal standard.
This can be caused by partial isotopic exchange or chromatographic problems.[12][14]
| Potential Cause | Troubleshooting Steps |
| Partial back-exchange | This can result in the presence of both the fully deuterated standard and a partially exchanged species.[12] Inject a freshly prepared standard to see if the issue persists and review sample preparation and storage conditions.[12] |
| Chromatographic artifacts | Issues like column voids or improper connections can cause peak splitting.[12] Inspect all connections, reverse-flush the column, or try a new column if the problem continues.[12] |
| Sample solvent mismatch | A significant difference between the sample solvent and the initial mobile phase can lead to peak distortion.[12] Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[12] |
Data Presentation
Table 1: Influence of Experimental Conditions on Isotopic Exchange
This table summarizes the impact of various factors on the stability of deuterated standards.
| Parameter | Condition | Risk of Exchange | Recommendation | Citation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. | [6] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C or subzero). | [6][13][15] |
| Solvent | Protic (e.g., H₂O, Methanol) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible. | [6] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions. | [6][8][10] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature. | [6] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. | [6] |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
This protocol is designed to assess if isotopic exchange is occurring under your specific analytical conditions.[2]
Objective: To determine the stability of the deuterated internal standard in the sample matrix and reconstitution solvent over a time course relevant to the analytical method.[2]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol.[2]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[2]
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[2]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[2]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[2]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[2]
-
Protocol 2: General Procedure for Preparation of Stock and Working Solutions
This protocol outlines best practices for preparing solutions from a solid or neat deuterated standard.[1][8]
Objective: To accurately prepare stock and working solutions while minimizing contamination and isotopic exchange.
Methodology:
-
Acclimatization: Remove the sealed container of the deuterated standard from cold storage and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold solid.[1]
-
Inert Atmosphere: If possible, perform subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[1][8]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[1][8]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of the chosen high-purity, dry aprotic solvent (e.g., acetonitrile) to dissolve the standard.[7][8]
-
Dilution: Once fully dissolved, dilute to the mark with the same solvent.[8]
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[6][8]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[1]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature before use. Perform serial dilutions with the appropriate solvent to create a working solution at the desired concentration.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. pubs.acs.org [pubs.acs.org]
Chromatographic peak shape issues with (1,3E,5Z)-Undeca-1,3,5-triene-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues with (1,3E,5Z)-Undeca-1,3,5-triene-d5.
Troubleshooting Guide
Poor peak shape in the chromatographic analysis of this compound can manifest as peak tailing, fronting, splitting, or broadening. These issues can compromise the accuracy and precision of quantitative analysis and obscure the resolution of closely eluting compounds. This guide provides a systematic approach to identifying and resolving common peak shape problems.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting chromatographic peak shape issues.
Caption: A flowchart for systematically diagnosing and resolving common chromatographic peak shape problems.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing. What are the likely causes and solutions?
A1: Peak tailing is one of the most common chromatographic problems.[1] It can lead to issues with peak integration and resolution, affecting both qualitative and quantitative analysis.[1] For a non-polar compound like this compound, tailing is often due to active sites in the system or secondary interactions.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues.[2] |
| Column Contamination | Bake out the column at a high temperature to remove contaminants.[3] If the problem persists, the column may need to be replaced. |
| Secondary Interactions with Stationary Phase | While less common for non-polar compounds, interactions can still occur. Ensure the chosen stationary phase is appropriate for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or HP-5ms).[4][5] |
| Incorrect Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volume, leading to tailing.[1] Reinstall the column according to the manufacturer's instructions. |
Q2: I am observing peak fronting for my analyte. What does this indicate?
A2: Peak fronting, where the peak is asymmetrically skewed towards the beginning of the chromatogram, is often a sign of column overload.[6]
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | The concentration of the analyte is too high for the column's capacity. Reduce the injection volume or dilute the sample.[6][7] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or has a significantly different polarity, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Condensation Effects in GC | If the initial oven temperature is too high, the sample may not focus properly on the column, leading to fronting. Lowering the initial temperature can help.[9] |
Q3: My chromatogram shows split peaks for this compound. What could be the reason?
A3: Split peaks can be caused by a variety of issues related to the sample introduction or the column itself.
Potential Causes and Solutions for Split Peaks
| Potential Cause | Recommended Solution |
| Contaminated Syringe or Inlet Liner | Remnants from a previous injection can cause a portion of the sample to be retained and then released, creating a split peak. Clean or replace the syringe and the inlet liner.[9] |
| Channeling in the Column | A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak. This usually requires column replacement.[10] |
| Sample Degradation | Conjugated trienes can be susceptible to degradation or isomerization, especially if exposed to active sites, heat, or light. Ensure proper sample handling and storage. Consider using a deactivated system.[11] |
Q4: Can the deuteration of this compound affect its peak shape?
A4: While deuteration itself does not typically cause poor peak shape, it can lead to a slight retention time shift compared to the non-deuterated analog.[12] This is due to the C-D bond being slightly shorter and less polarizable than the C-H bond.[12] In most cases, the deuterated compound will elute slightly earlier in reversed-phase liquid chromatography (RPLC).[12] The position of the deuterium (B1214612) atoms can also influence the magnitude of this isotope effect.[13] If you are using the deuterated compound as an internal standard and see a separate peak from the analyte, this is expected. However, if the peak for the deuterated standard itself is broad or tailing, you should troubleshoot it as you would for any other compound.
Q5: What are some general best practices to prevent peak shape issues with this compound?
A5: Proactive measures can significantly reduce the occurrence of chromatographic problems.
Best Practices for Analysis of this compound
| Practice | Rationale |
| Use High-Purity Solvents and Gases | Contaminants in solvents or carrier gases can lead to baseline noise, ghost peaks, and column degradation.[14][15] |
| Proper Sample Preparation | Ensure the sample is fully dissolved and free of particulates. Filter samples if necessary to prevent column and frit blockage.[14] |
| Regular System Maintenance | Regularly replace consumables like septa, liners, and seals.[5] Perform leak checks to ensure system integrity.[11] |
| Method Optimization | Optimize parameters such as flow rate, temperature program (for GC), and mobile phase composition (for HPLC) for your specific analysis.[16][17] |
| Inert Flow Path | For sensitive compounds like conjugated trienes, using an inert flow path (liner, column, etc.) can minimize analyte interaction and degradation, leading to better peak shapes.[18] |
Experimental Protocols
Below are example experimental protocols for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These are starting points and may require optimization.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-300.
HPLC Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV or PDA detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85:15 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (based on the typical absorbance of conjugated trienes).
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship between potential causes and the resulting peak shape issues in chromatography.
Caption: A diagram illustrating the relationships between common causes and their resulting chromatographic peak shape anomalies.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 5. chromforum.org [chromforum.org]
- 6. chemtech-us.com [chemtech-us.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatography analysis of polyacetylenes and polyenes in Echinacea pallida by using a monolithic reversed-phase silica column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Troubleshooting Co-elution of (1,3E,5Z)-Undeca-1,3,5-triene-d5 with Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with the deuterated internal standard (1,3E,5Z)-Undeca-1,3,5-triene-d5 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene. It is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
Q2: What is co-elution and why is it a problem?
Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks. This is a significant issue in analytical chemistry because it can lead to inaccurate quantification and misidentification of analytes. When an internal standard co-elutes with an analyte, it can interfere with the accurate measurement of the analyte's peak area, compromising the reliability of the quantitative results.
Q3: With which types of analytes is co-elution of this compound most likely to occur?
Co-elution is most probable with other stereoisomers of undecatriene or structurally similar compounds that share similar physicochemical properties, such as polarity and volatility. In the context of flavor and fragrance analysis, this could include other C11 triene isomers. In lipidomics, analytes with similar fatty acid chains (length and degree of unsaturation) could potentially co-elute. The separation of stereoisomers, which have identical mass spectra, is particularly challenging and often requires specialized chromatographic techniques.
Q4: How can I detect co-elution in my chromatogram?
Several indicators can suggest the presence of co-eluting peaks:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate that more than one compound is contributing to the peak.
-
Peak Broadening: Unusually wide peaks may be a result of two or more closely eluting compounds.
-
Shoulders on Peaks: A "shoulder" on the leading or tailing edge of a peak is a strong indicator of a co-eluting compound.
-
Inconsistent Ratios: In MS data, inconsistent ion ratios across the peak profile can signal the presence of multiple components.
Troubleshooting Guide: Resolving Co-elution of Undecatriene Isomers
A common challenge is the co-elution of this compound with other stereoisomers of undecatriene, which are often present in natural extracts and flavor compositions. Below is a troubleshooting guide to address this specific issue.
Problem: Poor resolution between this compound and other undecatriene isomers.
Solution 1: Optimization of GC Method Parameters
Careful optimization of the gas chromatography (GC) method can often improve the separation of closely eluting isomers.
Experimental Protocol: Optimized GC-MS Method for Undecatriene Isomer Separation
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Chiral stationary phase, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature: 40°C, hold for 2 minRamp 1: 2°C/min to 120°CRamp 2: 10°C/min to 220°C, hold for 5 min |
| MS Transfer Line | 230 °C |
| Ion Source Temp | 200 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
Rationale for Parameter Selection:
-
Chiral Column: The use of a chiral stationary phase is crucial for separating stereoisomers. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times.
-
Slow Oven Ramp Rate: A slow initial temperature ramp increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.
Solution 2: Modifying Mobile Phase in LC Methods
For LC-MS applications, adjusting the mobile phase composition can alter the selectivity of the separation.
Experimental Protocol: Mobile Phase Optimization for LC-MS
| Parameter | Condition A | Condition B |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm) | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 10 mM Ammonium Acetate in Acetonitrile |
| Gradient | 60-95% B over 20 min | 60-95% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp | 40 °C | 40 °C |
Rationale for Parameter Selection:
-
Mobile Phase Modifier: Changing the modifier (e.g., from formic acid to ammonium acetate) can alter the ionization efficiency and the interaction of the analytes with the stationary phase, potentially improving separation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting co-elution issues.
Caption: Troubleshooting workflow for co-elution issues.
Signaling Pathway for Co-elution Impact
This diagram illustrates how co-elution can impact the final analytical results.
References
Technical Support Center: Optimizing GC-MS Parameters for (1,3E,5Z)-Undeca-1,3,5-triene-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of (1,3E,5Z)-Undeca-1,3,5-triene-d5.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound to consider for GC-MS analysis?
A1: this compound is a deuterated, non-polar, long-chain polyunsaturated hydrocarbon. Its key characteristics relevant to GC-MS are its volatility, thermal stability, and non-polar nature. Being a deuterated compound, it will have a slightly different mass-to-charge ratio (m/z) compared to its non-deuterated analog, which is crucial for mass spectrometry detection. These compounds are also prone to isomerization or degradation at excessively high temperatures, which should be a consideration during method development.
Q2: Why is a deuterated standard like this compound used in GC-MS analysis?
A2: Deuterated compounds are commonly used as internal standards in quantitative analysis.[1][2] The key advantages are:
-
Co-elution: The deuterated standard has nearly identical chemical and physical properties to the analyte of interest, causing them to have almost the same retention time in a chromatographic separation.[1]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]
-
Correction for Variability: Using a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[2][3]
Q3: What type of GC column is recommended for the analysis of this compound?
A3: For non-polar analytes like undecatriene, a non-polar or low-polarity capillary column is recommended.[4] A common and effective choice is a column with a 5% phenyl-methylpolysiloxane stationary phase. These columns separate compounds primarily based on their boiling points and are well-suited for hydrocarbon analysis.
Q4: Which injection technique, split or splitless, is more appropriate for trace analysis of this compound?
A4: For trace analysis, a splitless injection is generally preferred. This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity. However, splitless injections require careful optimization of parameters like inlet temperature and purge time to avoid issues like peak broadening or backflash.
Q5: What are the expected mass fragments for this compound in Electron Ionization (EI) mode?
A5: The non-deuterated form, (3E,5Z)-1,3,5-Undecatriene, has a molecular weight of approximately 150.26 g/mol . With five deuterium (B1214612) atoms, the molecular weight of this compound will be approximately 155.29 g/mol . In EI-MS, you would expect to see a molecular ion peak ([M]+•) at m/z 155. The fragmentation pattern will be complex due to the conjugated triene system. Key fragments would likely arise from the cleavage of C-C bonds along the alkyl chain. It is advisable to acquire a full-scan mass spectrum of a standard to identify the most abundant and specific fragment ions for selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection Issue: Syringe blocked or not dispensing correctly. | Clean or replace the syringe.[5] Verify sample is present in the vial. |
| System Leak: Leak at the injector, column fittings, or MS interface. | Perform a leak check of the system and tighten or replace ferrules as needed.[5][6] | |
| Incorrect MS Parameters: MS not tuned, detector off, or incorrect ion monitoring settings. | Tune the mass spectrometer.[5] Ensure the detector is on and the correct m/z values are being monitored. | |
| Peak Tailing | Active Sites in the Inlet or Column: Contamination or degradation of the liner or column. | Replace the inlet liner with a new, deactivated one.[7] Trim a small portion (e.g., 10-20 cm) from the front of the column. |
| Poor Analyte Focusing: Initial oven temperature is too high. | Lower the initial oven temperature to better focus the analytes at the head of the column.[5][7] | |
| Column Overload: Sample concentration is too high. | Dilute the sample or use a split injection. | |
| Poor Peak Resolution | Inappropriate Temperature Program: Oven ramp rate is too fast. | Decrease the temperature ramp rate to improve separation. |
| Incorrect Column Phase: The column is not providing sufficient selectivity. | Ensure a non-polar column is being used. For specific isomers, a slightly more polar column might be necessary. | |
| Carrier Gas Flow Rate: Flow rate is too high or too low. | Optimize the carrier gas flow rate for the column dimensions. | |
| High Baseline/Noise | Column Bleed: Column temperature is too high or the column is old. | Ensure the oven temperature does not exceed the column's maximum limit. Condition the column or replace it if necessary.[8] |
| Contaminated Carrier Gas: Impurities in the carrier gas. | Ensure high-purity carrier gas and check gas filters.[8] | |
| Contaminated Inlet: Septum bleed or residue in the liner. | Replace the septum and inlet liner.[7] | |
| Retention Time Shifts | Inconsistent Carrier Gas Flow: Leaks or faulty pressure regulator. | Check for leaks and ensure the gas pressure is stable. |
| Changes in Oven Temperature Profile: Inconsistent oven performance. | Verify the oven temperature calibration. | |
| Column Contamination: Buildup of non-volatile residues. | Bake out the column at a high temperature (within its limit) or trim the front end. |
Experimental Protocols
Recommended Starting GC-MS Method for this compound Analysis
This protocol provides a starting point for method development and may require optimization for your specific instrument and application.
1. Sample Preparation:
-
Dissolve the this compound standard and any analytes in a high-purity, volatile, non-polar solvent (e.g., hexane (B92381) or cyclohexane) to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
2. GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Use in splitless mode for trace analysis. |
| Inlet Temperature | 250 °C | Sufficient to ensure rapid vaporization without thermal degradation. |
| Injection Volume | 1 µL | A standard starting volume. |
| Liner Type | Single Taper with Glass Wool | The taper helps focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatile residues.[9][10] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | Initial: 60°C, hold for 1 min | To ensure sharp initial peaks. |
| Ramp: 10°C/min to 200°C | A moderate ramp rate to separate compounds with different boiling points. | |
| Ramp 2: 20°C/min to 280°C, hold for 2 min | To elute any higher boiling compounds and clean the column. | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard non-polar column suitable for hydrocarbon analysis. |
3. MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A common and effective temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard setting for good performance. |
| Transfer Line Temp. | 280 °C | Should be high enough to prevent condensation of analytes. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial analysis. | To identify the molecular ion and fragmentation pattern. |
| Selected Ion Monitoring (SIM) for quantification. | Monitor the molecular ion (m/z 155) and 2-3 characteristic fragment ions for improved sensitivity and selectivity. | |
| Solvent Delay | 3-4 minutes | To prevent the solvent peak from damaging the MS filament. |
Visualizations
Caption: A workflow diagram for troubleshooting common GC-MS issues.
Caption: The influence of key GC parameters on chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: LC-MS/MS Source Optimization for (1,3E,5Z)-Undeca-1,3,5-triene-d5
Welcome to the technical support center for the LC-MS/MS analysis of (1,3E,5Z)-Undeca-1,3,5-triene-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this nonpolar, volatile compound.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best suited for the analysis of this compound?
A1: Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization source for this compound.[1] This is due to the analyte's nonpolar and volatile nature. Electrospray Ionization (ESI) is generally not suitable for nonpolar compounds as it relies on the analyte being in an ionic form in solution.[2][3] APCI, being a gas-phase ionization technique, is more effective for such molecules.[1]
Q2: What are the typical starting parameters for APCI source optimization for this analyte?
A2: Initial optimization can begin with the general parameters listed in the table below. These values should be further refined by systematic experimentation to achieve optimal sensitivity and reproducibility for your specific instrument and experimental conditions.
Table 1: Recommended Starting APCI Source Parameters
| Parameter | Recommended Starting Value | Rationale |
| Vaporizer Temperature | 350-500 °C | Ensures efficient vaporization of the analyte and mobile phase.[1] |
| Drying Gas Temperature | 300 °C | Assists in desolvation of the analyte.[2] |
| Drying Gas Flow | 5-15 L/min | Removes residual solvent and aids in ion formation.[2][4] |
| Nebulizer Pressure | 30-60 psig | Dependent on the mobile phase flow rate; higher flow rates generally require higher pressures.[2] |
| Corona Discharge Current | 2-5 µA | Provides the primary electrons for the chemical ionization process.[1] |
| Capillary Voltage | 1-3 kV | Optimizes the ion transfer into the mass spectrometer. |
Q3: Can the use of a deuterated standard like this compound affect source optimization?
A3: The use of a deuterated internal standard is a robust method for quantitative analysis as it can correct for variations during sample preparation and analysis.[5] While the deuterated standard is chemically almost identical to the native compound, slight differences in chromatographic retention time can occur.[6][7] However, the optimal APCI source parameters are not expected to differ significantly between the deuterated and non-deuterated forms. The primary benefit of using a stable isotope-labeled standard is to compensate for matrix effects and variability in ionization efficiency.[8]
Q4: What mobile phases are recommended for the LC-MS/MS analysis of this compound with an APCI source?
A4: For nonpolar compounds like undecatriene, reversed-phase chromatography is typically employed. Methanol is often preferred over acetonitrile (B52724) as the organic component of the mobile phase in APCI, as acetonitrile can sometimes suppress ionization.[2] For highly nonpolar analytes, using a nonpolar solvent like hexane (B92381) as both the mobile phase and the APCI reagent has been shown to be effective.[9] The addition of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) is generally not required for APCI but should be tested for any potential impact on signal intensity.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Analyte Signal
-
Possible Cause: Inefficient ionization.
-
Solution:
-
Confirm that the APCI source is selected and properly configured.
-
Systematically optimize the vaporizer temperature, drying gas flow and temperature, and nebulizer pressure. A logical workflow for this optimization is presented in the diagram below.
-
Ensure the corona discharge needle is clean and functioning correctly. A dirty or worn needle can lead to inconsistent or no discharge.
-
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution:
-
-
Possible Cause: Analyte degradation.
-
Solution:
-
(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene and may be susceptible to oxidation or isomerization. Prepare fresh standards and samples regularly.
-
Protect solutions from light and store them at a low temperature.
-
-
Issue 2: High Background Noise or Chemical Interference
-
Possible Cause: Contaminated mobile phase or system.
-
Possible Cause: Plasticizers or other contaminants leaching from tubing or solvent bottles.
-
Solution:
-
Use glass solvent bottles and minimize the use of plastic components in the flow path where possible.
-
Regularly replace solvent inlet frits and in-line filters.
-
-
-
Possible Cause: Inefficient desolvation.
-
Solution:
-
Increase the drying gas temperature and/or flow rate to promote more efficient solvent evaporation.
-
Optimize the nebulizer pressure to ensure a fine aerosol is generated.
-
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Chromatographic issues.
-
Solution:
-
Ensure the analytical column is not overloaded. Inject a smaller volume or dilute the sample.
-
Verify that the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.[11]
-
If the peak is fronting, it may indicate column degradation. Replace the column.
-
Split peaks can be caused by a partially blocked frit or a void in the column packing.[11]
-
-
-
Possible Cause: Source-related effects.
-
Solution:
-
Ensure the spray from the nebulizer is stable and directed towards the mass spectrometer inlet.
-
Check for any blockages in the capillary or nebulizer.
-
-
Experimental Protocols
Protocol 1: APCI Source Optimization by Flow Injection Analysis (FIA)
This protocol describes a systematic approach to optimizing key APCI source parameters without chromatographic separation.
-
Preparation:
-
Prepare a 1 µg/mL solution of this compound in methanol.
-
Set up the LC system to deliver the mobile phase (e.g., 80:20 methanol:water) at a constant flow rate (e.g., 0.5 mL/min) directly to the MS, bypassing the column.
-
-
Optimization Workflow:
-
Vaporizer Temperature: While infusing the analyte solution, incrementally increase the vaporizer temperature from 300 °C to 550 °C in 25 °C steps. Monitor the analyte signal intensity at each step and identify the temperature that yields the maximum response.
-
Drying Gas Flow: Set the vaporizer temperature to the optimized value. Vary the drying gas flow from 5 to 15 L/min in 2 L/min increments. Record the signal intensity and determine the optimal flow rate.
-
Nebulizer Pressure: With the optimized vaporizer temperature and drying gas flow, adjust the nebulizer pressure. Start with a pressure appropriate for your flow rate (e.g., 30 psig for 0.5 mL/min) and vary it in 5 psig increments to find the setting that maximizes the signal.
-
Corona Current: Adjust the corona current within the typical range (2-5 µA) to assess its impact on signal intensity and stability.
-
Table 2: Example of APCI Source Parameter Optimization Data
| Parameter | Setting | Analyte Signal Intensity (Arbitrary Units) |
| Vaporizer Temp (°C) | 350 | 50,000 |
| 400 | 120,000 | |
| 450 | 250,000 | |
| 500 | 230,000 | |
| Drying Gas Flow (L/min) | 8 | 240,000 |
| 10 | 260,000 | |
| 12 | 255,000 | |
| Nebulizer Pressure (psig) | 30 | 255,000 |
| 35 | 270,000 | |
| 40 | 265,000 |
Visualizations
Caption: Experimental workflow for APCI source optimization.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Rapid LC-MS method for the detection of common fragrances in personal care products without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fizzy Extraction of Volatile Organic Compounds Combined with Atmospheric Pressure Chemical Ionization Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. "HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons " by Jinshan Gao, Benjamin C. Owen et al. [digitalcommons.montclair.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Analysis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 in Biological Matrices
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the recovery of (1,3E,5Z)-Undeca-1,3,5-triene-d5 from biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of (1,3E,5Z)-undeca-1,3,5-triene, a volatile organic compound (VOC). In bioanalytical methods, particularly those using mass spectrometry, deuterated compounds serve as ideal internal standards (IS).[1] Since they are chemically almost identical to the analyte of interest, they co-elute and exhibit similar behavior during extraction and ionization.[2] This allows for accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[3][4]
Q2: What are the main challenges in recovering this compound from biological matrices?
The primary challenges stem from the volatile nature of the compound and the complexity of biological matrices like plasma, serum, and urine. Key challenges include:
-
Matrix Effects: Endogenous components such as lipids, proteins, and salts can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[5][6][7]
-
Low Recovery: The compound may have a low extraction efficiency from the matrix due to its physicochemical properties and interactions with matrix components.
-
Volatility: Loss of the analyte can occur during sample handling, storage, and preparation.
-
Analyte Stability: The compound may degrade during the analytical process due to factors like light, oxygen, or heat.[8]
Q3: Which extraction techniques are most suitable for a volatile compound like this compound?
For volatile compounds in biological matrices, the most common and effective extraction techniques are:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the sample. It is highly suitable for volatile and semi-volatile analytes.[9][10]
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological matrix and an immiscible organic solvent. Optimization of solvent choice, pH, and ionic strength is crucial for good recovery.[4][11]
Q4: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employing a selective extraction method like LLE or SPME to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the gas chromatography (GC) method to separate the analyte from co-eluting matrix components.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the non-deuterated analogue is the best way to compensate for matrix effects that cannot be eliminated.[3]
Troubleshooting Guides
Guide 1: Low or Inconsistent Recovery of this compound
Problem: You are experiencing low or highly variable peak areas for your internal standard across your sample batch.
Below is a troubleshooting flowchart to diagnose and resolve issues with low recovery.
Caption: Troubleshooting flowchart for low internal standard recovery.
Guide 2: Investigating Matrix Effects
Problem: You suspect that matrix effects are suppressing or enhancing the signal of your analyte and internal standard, leading to inaccurate results.
The following diagram illustrates a workflow to quantitatively assess matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
In a 10 mL headspace vial, add 1 mL of plasma.
-
Spike with the internal standard, this compound, to the desired concentration.
-
Add 0.5 g of NaCl to aid in the release of volatile compounds ("salting-out" effect).[6]
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation to facilitate the partitioning of the analyte into the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analyte for 2 minutes in splitless mode.
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the corresponding non-deuterated analyte.
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
This protocol provides a general procedure for LLE and should be optimized.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To a 15 mL glass centrifuge tube, add 2 mL of urine.
-
Spike with the internal standard, this compound, to the desired concentration.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE) (9:1, v/v). The choice of solvent is critical and depends on the polarity of the analyte.[11]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature. Avoid complete dryness to prevent loss of the volatile analyte.
-
Transfer the concentrated extract to a GC vial with a micro-insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS system.
-
Use the GC-MS parameters as described in Protocol 1, with potential adjustments to the oven temperature program based on the solvent used.
-
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained during method development and validation for the recovery of this compound.
Table 1: Comparison of Extraction Methods for Recovery of this compound from Human Plasma.
| Parameter | HS-SPME | LLE (Hexane) | LLE (Hexane:MTBE, 9:1) |
| Mean Recovery (%) | 85.2 | 72.5 | 81.3 |
| RSD (%) | 8.9 | 14.2 | 10.1 |
| Matrix Effect (%) | 88.6 (Suppression) | 92.1 (Suppression) | 90.5 (Suppression) |
| RSD (%) | 12.3 | 15.8 | 13.5 |
RSD: Relative Standard Deviation
Table 2: Effect of SPME Fiber Chemistry on Analyte Response.
| SPME Fiber Coating | Relative Peak Area (Normalized) |
| 50/30 µm DVB/CAR/PDMS | 100 |
| 85 µm Polyacrylate (PA) | 65 |
| 100 µm Polydimethylsiloxane (PDMS) | 48 |
DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane
This technical support center provides a foundational guide for improving the recovery and reliable quantification of this compound in biological matrices. For optimal results, it is imperative to perform thorough method development and validation tailored to your specific laboratory conditions and study requirements.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects For Volatiles: HS/SPME Partitioning, Salt Out And Equilibration [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Purity Analysis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 by NMR: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable NMR technique for determining the purity of this compound?
For purity assessment of this compound, quantitative ¹H NMR (qNMR) is the recommended technique.[1][2][3] It allows for the determination of the analyte's purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[1][2] Given the deuteration at the terminal end of the alkyl chain, the vinylic protons of the triene system should provide distinct signals in the ¹H NMR spectrum suitable for quantification. Should the proton signals be too weak due to high levels of deuteration, ²H NMR can be employed as an alternative, although it is an inherently less sensitive technique.[4]
Q2: How do I choose an appropriate internal standard for qNMR analysis of this compound?
The ideal internal standard should:
-
Be of high, certified purity (≥99%).
-
Be chemically stable and not react with the analyte, solvent, or moisture.
-
Have signals in a region of the ¹H NMR spectrum that does not overlap with the analyte or impurity signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a known molecular weight and number of protons for the signal used for quantification.
For the non-polar this compound, suitable internal standards could include dimethyl sulfone, 1,4-dinitrobenzene, or other commercially available certified reference materials (CRMs) that are soluble in solvents like deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.
Q3: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?
Broad peaks in the NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Incomplete Dissolution: Ensure the sample is fully dissolved in the deuterated solvent. The presence of solid particles will negatively affect the spectral quality.[5][6]
-
Molecular Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
Q4: The integral values for my analyte signals are not consistent. What should I do?
Inconsistent integration can be due to:
-
Incomplete Relaxation: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Poor Signal-to-Noise Ratio (S/N): A low S/N can lead to integration errors.[7] Increasing the number of scans can improve the S/N. For accurate integration, a S/N of at least 250:1 is recommended.[7]
-
Incorrect Phasing and Baseline Correction: Manually and carefully phase the spectrum and apply a proper baseline correction to ensure accurate integration.
-
Peak Overlap: If the analyte signal overlaps with impurity or solvent signals, accurate integration is not possible. Consider using a different deuterated solvent to resolve the signals.
Q5: I see unexpected signals in my spectrum. How can I identify these impurities?
Unexpected signals could be from:
-
Residual Solvents: From the synthesis or purification steps. Common solvents include diethyl ether, hexanes, or ethyl acetate. Consult tables of common NMR solvent impurities for chemical shift information.
-
Isomeric Impurities: The synthesis of (1,3E,5Z)-Undeca-1,3,5-triene may result in other stereoisomers (e.g., E,E or Z,Z isomers). These will have similar but distinct NMR spectra.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts.
-
Water: The presence of water is common in NMR solvents. Its chemical shift is solvent-dependent.
Experimental Protocols
Protocol 1: Sample Preparation for qNMR
-
Weighing: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Internal Standard: Accurately weigh a suitable amount of the chosen internal standard (e.g., dimethyl sulfone) into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube.
-
Capping: Cap the NMR tube to prevent solvent evaporation.
Protocol 2: ¹H qNMR Data Acquisition
The following are general parameters and should be optimized for the specific instrument being used.
| Parameter | Recommended Value | Purpose |
| Pulse Program | A standard 90° pulse sequence | To ensure quantitative excitation of all signals. |
| Acquisition Time (at) | ≥ 3 seconds | To ensure high digital resolution. |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | To allow for full relaxation of all protons. A default of 30-60 seconds is often sufficient if T1 is unknown. |
| Number of Scans (ns) | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 250:1). |
| Spectral Width (sw) | ~12-15 ppm | To encompass all expected signals. |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature. |
Protocol 3: Data Processing and Purity Calculation
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 5.20 - 5.10 | m | - | 2H |
| H-2 | 6.40 - 6.20 | m | - | 1H |
| H-3 | 6.10 - 5.90 | m | - | 1H |
| H-4 | 5.80 - 5.60 | m | - | 1H |
| H-5 | 5.40 - 5.25 | m | - | 1H |
| H-6 | 2.20 - 2.05 | m | - | 2H |
| H-7 | 1.40 - 1.20 | m | - | 4H |
Note: This is a hypothetical spectrum for illustrative purposes. Actual chemical shifts and coupling constants may vary.
Table 2: qNMR Purity Calculation Example
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Sulfone) |
| Mass (m) | 15.5 mg | 10.2 mg |
| Molecular Weight (MW) | 155.30 g/mol | 94.13 g/mol |
| Signal Integral (I) | 1.85 | 1.00 |
| Number of Protons (N) | 1 | 6 |
| Purity (P) | To be calculated | 99.9% |
| Calculated Purity | 98.7% |
Troubleshooting Workflows
Below are diagrams illustrating troubleshooting workflows for common issues encountered during the NMR purity analysis of this compound.
Caption: Troubleshooting workflow for poor signal-to-noise.
Caption: Troubleshooting workflow for inaccurate integration.
References
- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 2. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, the use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone for achieving accurate and reliable quantification of analytes in biological matrices. While the specific internal standard, (1,3E,5Z)-Undeca-1,3,5-triene-d5, is commercially available for use in quantitative analysis by NMR, GC-MS, or LC-MS, a review of current scientific literature did not yield specific bioanalytical methods for a therapeutic drug utilizing this particular deuterated compound.[1][2] The non-deuterated form, (1,3E,5Z)-Undeca-1,3,5-triene, is recognized as a fragrance and flavor compound, also known as galbanolene.
To illustrate the principles and comparative data involved in bioanalytical method validation with a deuterated internal standard, this guide will focus on a widely utilized example: the analysis of the alkylating agent Busulfan (B1668071) using its deuterated internal standard, Busulfan-d8. This comparison will provide the objective performance data and detailed methodologies requested, serving as a practical template for evaluating similar bioanalytical methods.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[3] Their utility stems from the fact that their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] The key difference is the mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This co-eluting, mass-differentiated pairing effectively compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise measurements.[4][5]
Comparative Analysis of Bioanalytical Methods for Busulfan
Busulfan is an anti-cancer chemotherapy drug for which therapeutic drug monitoring is crucial to ensure efficacy while minimizing toxicity. Various analytical methods have been developed for its quantification in plasma, with LC-MS/MS using a deuterated internal standard being a prevalent and robust approach.
Quantitative Data Summary
The following tables summarize the validation parameters for two different LC-MS/MS methods for the quantification of busulfan using Busulfan-d8 as an internal standard, showcasing the performance characteristics as recommended by regulatory bodies like the FDA and EMA.[6][7][8]
Table 1: Method Validation Parameters for Busulfan Quantification
| Validation Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) |
| Linearity (ng/mL) | 0.2 - 100 (r² ≥ 0.9986)[9] | 125 - 2000[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2[9] | 125[6] |
| Intra-day Precision (%CV) | ≤ 15%[9] | < 7.2% |
| Inter-day Precision (%CV) | ≤ 15%[9] | < 7.2%[8] |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15%[8] |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15%[8] |
| Extraction Recovery (%) | 92.52% (Busulfan), 90.75% (Busulfan-d8)[9] | Not explicitly stated, but matrix effect was absent[7][8] |
| Matrix Effect | Not significant | Not observed[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioanalytical assays. Below are outlines of the experimental protocols for the two compared LC-MS/MS methods for busulfan analysis.
Method A: Rapid and Sensitive LC-MS/MS Assay[9]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Busulfan-d8).
-
Precipitate proteins using acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 (50mm x 2.1mm, 2.6µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 10mM ammonium (B1175870) formate (B1220265) buffer (80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Run Time: 2.0 minutes.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions:
-
Busulfan: m/z 264.1 → 151.1
-
Busulfan-d8: m/z 272.1 → 159.1
-
Method B: Standardized LC-MS/MS Method for Pediatric Patients[6]
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Busulfan-d8, 3 µg/mL).
-
Add 440 µL of 0.1% v/v formic acid in acetonitrile for protein precipitation.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the eluate for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Reversed-phase C-18 UHPLC column.
-
Mobile Phase: Gradient elution (details not specified in the abstract).
3. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Transitions: Specific m/z transitions were monitored for busulfan and busulfan-d8.
Visualizing Bioanalytical Workflows and Comparisons
Diagrams are invaluable for understanding complex experimental workflows and logical relationships.
Caption: General experimental workflow for the bioanalysis of Busulfan using LC-MS/MS.
Caption: Logical relationship comparing key features of two bioanalytical methods for Busulfan.
Conclusion
The validation of bioanalytical methods is a rigorous process governed by international guidelines to ensure data integrity.[5][6] The use of a deuterated internal standard, such as Busulfan-d8 for Busulfan analysis, is a powerful strategy to enhance method robustness, precision, and accuracy. While the specific application of this compound in a validated bioanalytical method for a therapeutic agent is not readily found in the literature, the principles and comparative data presented for Busulfan serve as a comprehensive guide for researchers and scientists in the field of drug development. The selection of an appropriate internal standard and the thorough validation of the analytical method are paramount for the reliable quantification of drugs and their metabolites in biological matrices, which is fundamental to pharmacokinetic and toxicokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. texilajournal.com [texilajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Internal Standard Validation: A Comparative Guide to EMA and FDA Guidelines
For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for the accuracy and precision of quantitative bioanalytical methods. This guide provides a comprehensive comparison of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines for internal standard validation, with a focus on the harmonized principles under the International Council for Harmonisation (ICH) M10 guideline and specific areas where the FDA provides additional detailed recommendations.
Historically, navigating the nuances between EMA and FDA bioanalytical method validation guidelines required careful consideration. However, with the adoption of the ICH M10 guideline on Bioanalytical Method Validation, a significant step towards global harmonization has been achieved.[1] Both the FDA and EMA now consider the ICH M10 guideline as the primary guidance for bioanalytical method validation, creating a unified set of expectations for the global pharmaceutical industry.[1]
The core principles for the selection and validation of internal standards are consistent across both regulatory bodies and are detailed in the ICH M10 guideline. A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample preparation and analysis.[1][2]
Key Validation Parameters for Internal Standards (ICH M10)
The harmonized ICH M10 guideline outlines several key aspects of internal standard selection and validation that are now the standard for both the FDA and EMA. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares the same physicochemical properties, leading to similar extraction recovery and matrix effects.[3][4] When a SIL-IS is not available, a structural analog may be used.[1]
Here is a summary of the essential validation parameters for internal standards according to the ICH M10 guideline:
| Validation Parameter | EMA & FDA (ICH M10) Requirement | Acceptance Criteria |
| Selectivity | The analytical method must differentiate the internal standard from endogenous matrix components and other potential interferences. | Response from interfering components should be less than 5% of the internal standard's response in a blank sample.[5] |
| Matrix Effect | The effect of the biological matrix on the ionization of the internal standard should be evaluated to ensure it does not compromise the accuracy and precision of the method. | The coefficient of variation (CV%) of the IS-normalized matrix factor across at least 6 different lots of matrix should not be greater than 15%. |
| Stability | The stability of the internal standard must be demonstrated in stock and working solutions under various storage conditions (e.g., short-term, long-term, freeze-thaw). | Analyte and internal standard concentrations in stored stability samples should be within ±15% of the nominal concentration. |
| Purity | The purity of the internal standard should be known and well-characterized. | A certificate of analysis (CoA) is recommended to ensure quality, though not strictly required for the IS as long as its suitability is demonstrated.[2] |
| Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate detector response. | The concentration should be sufficient to produce a response that is above the background noise and within the linear range of the detector. |
Experimental Protocols
Detailed methodologies for the validation experiments are crucial for regulatory submission. Below are outlines of the typical experimental protocols for key internal standard validation parameters.
Selectivity Protocol
-
Objective: To assess the potential for interference at the retention time of the internal standard from endogenous components in the biological matrix.
-
Procedure:
-
Analyze at least six individual sources of the appropriate blank biological matrix.
-
Process these blank samples with and without the addition of the internal standard.
-
Monitor the chromatographic region where the internal standard is expected to elute.
-
-
Evaluation: Compare the response in the blank samples to the response of the internal standard at its working concentration. The response in the blank matrix should not exceed 5% of the response of the LLOQ sample with the internal standard.[5]
Matrix Effect Protocol
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the internal standard.
-
Procedure:
-
Extract blank biological matrix from at least six different sources.
-
Post-extraction, spike the internal standard at its working concentration into the extracts.
-
Prepare a neat solution of the internal standard at the same concentration in the reconstitution solvent.
-
Analyze both sets of samples and compare the peak areas of the internal standard.
-
-
Evaluation: The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The coefficient of variation of the matrix factor across the different matrix lots should be ≤15%.
FDA's Additional Focus: Internal Standard Response Variability
While the ICH M10 guideline provides a harmonized framework, the FDA has issued a specific guidance document titled "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" that offers more detailed recommendations on how to handle variability in the internal standard response.[1][6] This guidance is a critical resource and highlights a key area of additional FDA focus.[1]
The FDA guidance emphasizes the importance of monitoring the IS response in every analytical run to identify potential issues with sample processing or instrument performance. It provides examples of IS response patterns that may be problematic and suggests that if the IS response variability in incurred samples is greater than that observed in the calibrators and QCs, it may impact the reported results and warrant further investigation.
The FDA recommends establishing a predefined acceptance window for IS responses in a run within the Standard Operating Procedures (SOPs). Any samples with an IS response outside of this window may need to be re-assayed.
Visualizing the Validation Workflow
To better understand the logical flow of internal standard validation, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for Internal Standard Selection and Validation.
Caption: FDA's Logic for Evaluating IS Response Variability.
Conclusion
The harmonization of bioanalytical method validation guidelines under the ICH M10 framework has streamlined the regulatory landscape for both the EMA and FDA. For the use of internal standards, the core principles are now aligned. However, researchers and scientists must also be cognizant of the FDA's additional detailed guidance on the evaluation of internal standard response variability to ensure full compliance and the generation of high-quality, reliable bioanalytical data. By adhering to these harmonized standards and paying close attention to the FDA's specific recommendations, drug development professionals can be confident in the integrity of their data and the success of their regulatory submissions.
References
A Comparative Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5 and its Non-Deuterated Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug discovery and development, the choice of an appropriate internal standard is paramount for accurate and reliable quantitative analysis. This guide provides a detailed comparison between the deuterated internal standard, (1,3E,5Z)-Undeca-1,3,5-triene-d5, and its non-deuterated counterpart. The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1][2]
This compound is a deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule that is chemically almost identical to the analyte but with a higher mass, allowing it to be distinguished by a mass spectrometer. This characteristic is fundamental to its function as an internal standard, as it ideally co-elutes with the analyte and experiences similar ionization and matrix effects.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to more accurately compensate for variations during sample preparation and analysis compared to a non-deuterated (e.g., structural analog) internal standard.[1] Deuterated standards closely mimic the analyte's behavior, leading to improved precision and accuracy in quantification.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Justification |
| Retention Time Shift (Analyte vs. IS) | Minimal (typically <0.1 min) | Variable, can be significant | The deuterium isotope effect can cause a small shift, but it is generally much less than the difference between structural analogs.[3] |
| Co-elution with Analyte | High degree of co-elution | May not co-elute perfectly | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak.[2] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | As the deuterated standard experiences nearly identical matrix effects as the analyte, it provides superior correction for ion suppression or enhancement. |
| Accuracy (%RE) | Typically <15% | Can exceed 15% | Improved matrix effect compensation leads to higher accuracy. |
| Precision (%CV) | Typically <15% | Can exceed 15% | Reduced variability in sample preparation and instrument response results in better precision. |
| Potential for H/D Exchange | Low, but possible depending on conditions | Not applicable | The stability of the deuterium label should be assessed during method development to avoid conversion to the non-deuterated form.[4] |
Experimental Protocols
To empirically determine the suitability of an internal standard, a series of validation experiments are necessary. A crucial experiment is the evaluation of matrix effects, which assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Protocol: Evaluation of Matrix Effects
1. Objective: To compare the ability of this compound and a non-deuterated structural analog to compensate for matrix effects in a relevant biological matrix (e.g., human plasma).
2. Materials:
-
(1,3E,5Z)-Undeca-1,3,5-triene (analyte)
-
This compound (deuterated IS)
-
Non-deuterated structural analog IS
-
Control human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent (e.g., methanol).
-
Preparation of Spiking Solutions: Prepare working solutions of the analyte and each internal standard at appropriate concentrations for spiking.
-
Sample Preparation (Protein Precipitation):
-
Set 1 (Analyte in Solvent): Spike the analyte and the chosen internal standard into the reconstitution solvent.
-
Set 2 (Analyte in Matrix): Spike the analyte and the chosen internal standard into extracted blank plasma.
-
Set 3 (Blank Matrix): Process blank plasma without adding analyte or internal standard.
-
For each set, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the reconstituted samples from each set into the LC-MS/MS system.
-
Monitor the appropriate precursor-to-product ion transitions for the analyte and each internal standard.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte in the presence of each internal standard:
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF / [(Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)]
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across multiple lots of the biological matrix.
-
4. Interpretation of Results:
-
A lower %CV for the IS-Normalized MF indicates better compensation for matrix effects by the internal standard. It is expected that this compound will yield a significantly lower %CV compared to the non-deuterated structural analog.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. While the synthesis of deuterated standards can be more complex and costly, the superior accuracy and precision they afford often justify the investment. For the quantification of (1,3E,5Z)-Undeca-1,3,5-triene, the use of its deuterated analog, this compound, is highly recommended to minimize the impact of matrix effects and other analytical variabilities. This leads to more reliable and reproducible data, which is essential for regulatory submissions and advancing drug development programs.
References
Performance Evaluation of (1,3E,5Z)-Undeca-1,3,5-triene-d5 as a Surrogate Standard in Volatile Organic Compound Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of (1,3E,5Z)-Undeca-1,3,5-triene-d5 as a surrogate standard in the analysis of volatile organic compounds (VOCs), particularly within the framework of gas chromatography-mass spectrometry (GC-MS). Due to a lack of specific published performance data for this compound, this document evaluates its potential performance based on its chemical properties as a deuterated hydrocarbon. This is contrasted with the established performance of commonly used surrogate standards recommended by the U.S. Environmental Protection Agency (EPA), such as Toluene-d8, 4-Bromofluorobenzene, and Dibromofluoromethane.
Executive Summary
This compound, as a deuterated non-polar hydrocarbon, is theoretically an excellent candidate for a surrogate standard in VOC analysis, especially for non-polar analytes. Its key theoretical advantage lies in its chemical similarity to hydrocarbon analytes, which should result in similar behavior during extraction, purging, and chromatographic analysis. This close behavioral mimicry is crucial for accurately correcting for matrix effects and variations in analytical conditions. However, a significant drawback is the current absence of readily available, specific experimental data to validate its performance in terms of recovery, linearity, and matrix effects across various sample types.
In contrast, established surrogate standards like Toluene-d8, 4-Bromofluorobenzene, and Dibromofluoromethane have well-documented performance characteristics and are routinely used in standardized methods such as EPA Method 8260. While these standards are effective, they may not perfectly mimic the behavior of all classes of VOCs, particularly non-polar, aliphatic, or olefinic hydrocarbons, where a deuterated undecatriene could theoretically offer superior accuracy.
Comparison of Surrogate Standard Performance
The following table summarizes the expected and documented performance characteristics of this compound and common alternative surrogate standards. The performance data for the alternative standards are based on typical acceptance criteria outlined in EPA methods.
| Surrogate Standard | Chemical Class | Typical Application | Expected/Documented Recovery (Water) | Expected/Documented Recovery (Soil/Solid) | Key Advantages | Potential Disadvantages |
| This compound | Deuterated Hydrocarbon | Analysis of non-polar VOCs, particularly aliphatic and unsaturated hydrocarbons. | Data not available | Data not available | Theoretically excellent mimic for hydrocarbon analytes; less susceptible to isotopic exchange than some other deuterated compounds. | Lack of specific performance data; commercial availability may be limited compared to common surrogates. |
| Toluene-d8 | Deuterated Aromatic Hydrocarbon | General purpose for aromatic and other VOCs.[1] | 88-110%[2] | 81-117%[2] | Well-characterized performance; widely available; good mimic for aromatic VOCs. | May not be an ideal mimic for non-aromatic or highly volatile compounds. |
| 4-Bromofluorobenzene | Halogenated Aromatic Hydrocarbon | General purpose for a wide range of VOCs, including halogenated compounds.[1] | 86-115%[2] | 74-121%[2] | Broad applicability; extensive historical performance data. | Different chemical properties compared to non-halogenated VOCs, which can lead to different matrix effects. |
| Dibromofluoromethane | Halogenated Methane | Analysis of volatile halogenated methanes and other highly volatile compounds. | 86-118%[2] | 80-120%[2] | Good mimic for very volatile organic compounds. | Less suitable for higher boiling point VOCs. |
Experimental Protocols
The following is a generalized experimental protocol for the determination of VOCs in water and solid matrices using GC-MS with the addition of a surrogate standard, based on EPA Method 8260.
Preparation of Standards
-
Surrogate Standard Stock Solution: Prepare a stock solution of the surrogate standard(s) in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Surrogate Standard Spiking Solution: From the stock solution, prepare a spiking solution at a concentration appropriate for the expected sample concentrations and the sensitivity of the instrument. A typical concentration might be 25 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Each calibration standard must be fortified with the surrogate standard spiking solution to a constant concentration across all calibration levels.
Sample Preparation and Spiking
-
Water Samples:
-
Collect the water sample in a 40 mL VOA vial with a PTFE-lined septum cap, ensuring no headspace.
-
Prior to analysis, add a known volume of the surrogate standard spiking solution to the sample vial. For example, add 10 µL of a 25 µg/mL spiking solution to a 5 mL aliquot of the water sample to yield a surrogate concentration of 50 µg/L.
-
-
Solid Samples:
-
Weigh approximately 5 grams of the solid sample into a 40 mL VOA vial.
-
Add a known volume of the surrogate standard spiking solution directly to the solid sample.
-
Add 5 mL of reagent water to the vial to create a slurry.
-
Sample Analysis by Purge and Trap GC-MS
-
Purging: Place the sample vial in the autosampler of a purge and trap system. An inert gas (e.g., helium) is bubbled through the sample for a specified time (e.g., 11 minutes) to purge the volatile compounds onto a sorbent trap.
-
Desorption: The trap is rapidly heated to desorb the VOCs, which are then transferred to the GC column.
-
Gas Chromatography: The VOCs are separated on a capillary GC column (e.g., a 60m x 0.25mm ID, 1.4 µm film thickness DB-624 column). A typical temperature program might be: initial temperature of 40°C held for 2 minutes, ramp to 220°C at 10°C/min, and hold for 3 minutes.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
Data Analysis and Recovery Calculation
-
Identify and integrate the peaks corresponding to the target analytes and the surrogate standard.
-
Calculate the concentration of the target analytes using the response factor relative to an internal standard.
-
Calculate the percent recovery of the surrogate standard using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
The calculated surrogate recovery must fall within the established acceptance limits for the data to be considered valid.
Visualizations
Experimental Workflow for VOC Analysis using a Surrogate Standard
Caption: Workflow for VOC analysis with a surrogate standard.
Logical Relationships in Surrogate Standard Selectiondot
References
A Researcher's Guide to Cross-Validation of Bioanalytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and bioanalysis, the consistency and reliability of analytical methods are paramount. When data are generated across different laboratories, using various analytical techniques, or even when a method is updated, it is crucial to ensure the comparability of the results. Cross-validation is the formal process of verifying that two distinct analytical methods produce comparable data. This guide provides an objective comparison of methodologies for cross-validating bioanalytical methods, with a specific focus on the challenges and considerations when different internal standards are employed. Supported by detailed experimental protocols and quantitative data, this document aims to equip researchers with the knowledge to design and execute robust cross-validation studies.
The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting variability during sample preparation and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, compensating for inconsistencies in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" because their behavior is nearly identical to that of the analyte.[1] However, the use of different internal standards, such as a structural analog or a SIL-IS with a different isotopic labeling pattern, between two methods necessitates a thorough cross-validation to ensure data concordance.
Experimental Protocol for Cross-Validation
A rigorous cross-validation study is fundamental to demonstrating the interchangeability of two bioanalytical methods. The following protocol outlines a comprehensive approach to cross-validating two LC-MS/MS methods that utilize different internal standards.
Objective
To assess the comparability of two validated bioanalytical methods (Method A and Method B), employing different internal standards (IS-A and IS-B), for the quantification of a target analyte in a biological matrix (e.g., human plasma).
Materials
-
Biological Matrix: Pooled human plasma from at least six different sources.
-
Analyte Reference Standard: Certified reference material of the target analyte.
-
Internal Standard Reference Standards: Certified reference materials for both IS-A (e.g., a deuterated analog) and IS-B (e.g., a ¹³C-labeled analog or a structural analog).
-
Reagents and Solvents: All reagents and solvents should be of HPLC or mass spectrometry grade.
Methodology
-
Preparation of Quality Control (QC) Samples:
-
Prepare a set of QC samples by spiking the pooled human plasma with the analyte reference standard at a minimum of three concentration levels: low, medium, and high.[1] These concentrations should span the expected range of the study samples.
-
Aliquots of these QC samples will be used for analysis by both methods.
-
-
Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC level using both Method A (with IS-A) and Method B (with IS-B).
-
The analysis should be performed on the same day to minimize temporal variability.
-
-
Analysis of Incurred Samples (Study Samples):
-
Select a statistically relevant number of incurred samples from a clinical or preclinical study that have been previously analyzed by one of the methods.
-
The selected samples should cover the entire calibration range.
-
Analyze these incurred samples using both Method A and Method B.
-
-
Data Analysis:
-
For each method, calculate the concentration of the analyte in the QC and incurred samples using their respective calibration curves.
-
Perform statistical analysis to compare the results obtained from both methods. Recommended statistical approaches include:
-
Percent Difference: Calculate the percent difference for each sample between the two methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.[1][2]
-
Deming Regression: A statistical method that accounts for errors in both measurement techniques.[1]
-
-
The acceptance criteria for the cross-validation should be predefined. According to FDA guidance, the mean accuracy of the QC samples should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%.[3] For incurred samples, at least two-thirds of the results should be within 20% of each other.
-
Data Presentation
The quantitative results from the cross-validation study should be summarized in a clear and structured format to facilitate direct comparison of the two methods.
| Sample ID | Nominal Concentration (ng/mL) | Method A (IS-A) Measured Conc. (ng/mL) | Method B (IS-B) Measured Conc. (ng/mL) | % Difference |
| QC Low | 5.0 | 4.85 | 5.10 | 4.9% |
| 4.95 | 5.05 | 2.0% | ||
| 5.05 | 4.90 | -3.0% | ||
| 4.90 | 5.15 | 4.9% | ||
| 5.10 | 5.00 | -2.0% | ||
| 5.00 | 4.95 | -1.0% | ||
| Mean | 4.98 | 5.03 | ||
| %CV | 1.8% | 1.9% | ||
| Accuracy | 99.6% | 100.6% | ||
| QC Mid | 50.0 | 51.2 | 49.5 | -3.4% |
| 49.8 | 50.5 | 1.4% | ||
| 50.5 | 51.0 | 1.0% | ||
| 51.0 | 49.0 | -4.0% | ||
| 49.5 | 50.0 | 1.0% | ||
| 50.0 | 50.8 | 1.6% | ||
| Mean | 50.3 | 50.1 | ||
| %CV | 1.3% | 1.5% | ||
| Accuracy | 100.6% | 100.2% | ||
| QC High | 400.0 | 395 | 405 | 2.5% |
| 405 | 390 | -3.8% | ||
| 400 | 410 | 2.5% | ||
| 390 | 400 | 2.5% | ||
| 410 | 395 | -3.8% | ||
| 398 | 402 | 1.0% | ||
| Mean | 400 | 400 | ||
| %CV | 2.2% | 2.1% | ||
| Accuracy | 100.0% | 100.0% | ||
| Incurred 1 | N/A | 15.2 | 14.8 | -2.7% |
| Incurred 2 | N/A | 88.9 | 92.1 | 3.5% |
| Incurred 3 | N/A | 254.6 | 249.9 | -1.9% |
Visualizing the Process
Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, depict the experimental workflow and the logical framework of the cross-validation process.
Caption: Experimental workflow for the cross-validation of two bioanalytical methods.
Caption: Logical relationship in cross-validating methods with different internal standards.
Conclusion
The cross-validation of bioanalytical methods, particularly when different internal standards are used, is a critical step to ensure data integrity and consistency throughout the drug development lifecycle. A well-designed study, incorporating both QC and incurred samples, coupled with appropriate statistical analysis, provides the necessary evidence to demonstrate the interchangeability of methods. This guide offers a framework for conducting such studies, enabling researchers to confidently generate reliable and comparable bioanalytical data.
References
- 1. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide to the Accuracy and Precision of (1,3E,5Z)-Undeca-1,3,5-triene-d5 in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in fields like pharmacokinetics, metabolomics, and flavor and fragrance analysis, the reliability of measurement is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision, especially when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of the performance of (1,3E,5Z)-Undeca-1,3,5-triene-d5 as a deuterated internal standard against other alternatives, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards
Internal standards are essential in quantitative analysis to correct for the variability inherent in analytical procedures. Variations in sample preparation, injection volume, and instrument response can all contribute to inaccuracies. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio normalization effectively cancels out many sources of error.
Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are considered the gold standard in quantitative mass spectrometry.[1][2][3] In these standards, one or more hydrogen atoms are replaced with their heavier isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte.
The primary advantages of using a deuterated internal standard such as this compound include:
-
Co-elution with the Analyte: Due to its similar chemical properties, the deuterated standard will have a nearly identical retention time to the non-deuterated analyte in chromatographic separations. This ensures that both compounds experience the same matrix effects, which are a common source of ion suppression or enhancement in mass spectrometry.
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the deuterated standard will have a recovery rate that closely mimics that of the analyte. This corrects for any analyte loss during the extraction process.
-
Improved Precision and Accuracy: By effectively compensating for variations in the analytical process, deuterated internal standards lead to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the superior performance of a deuterated internal standard, the following table presents representative data from a hypothetical validation of a quantitative GC-MS method for the analysis of (1,3E,5Z)-Undeca-1,3,5-triene. The performance of its deuterated counterpart, this compound, is compared with a non-ideal alternative internal standard, such as a structurally related but not isotopically labeled compound (e.g., a different undecatriene isomer or a hydrocarbon of similar volatility).
Table 1: Comparison of Method Performance with Different Internal Standards
| Performance Characteristic | This compound (Deuterated IS) | Alternative IS (Non-Deuterated Analog) |
| Linearity (Coefficient of Determination, r²) | > 0.999 | 0.990 - 0.995 |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (% Relative Standard Deviation) | < 5% | < 15% |
| Limit of Quantification (LOQ) | Lower | Higher |
| Recovery (%) | 95 - 105% | 80 - 110% (more variable) |
This table presents expected performance data based on established principles of analytical chemistry and is for illustrative purposes.
The data clearly indicates that the use of the deuterated internal standard is expected to yield a method with better linearity, accuracy, precision, and a lower limit of quantification. The recovery is also more consistent, demonstrating its ability to effectively track the analyte through the entire analytical process.
Experimental Protocols
A robust and reliable quantitative assay requires a well-defined and validated experimental protocol. The following is a detailed methodology for a typical quantitative GC-MS analysis of (1,3E,5Z)-Undeca-1,3,5-triene in a complex matrix (e.g., a flavor or fragrance formulation) using this compound as the internal standard.
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of (1,3E,5Z)-Undeca-1,3,5-triene (analyte) and this compound (internal standard) in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with the analyte stock solution to achieve a range of concentrations that covers the expected sample concentrations. A typical range might be 1, 5, 10, 50, 100, and 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will result in a robust signal in the GC-MS (e.g., 50 ng/mL).
-
Sample Preparation:
-
To 1 mL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 100 µL) of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor a characteristic ion for (1,3E,5Z)-Undeca-1,3,5-triene (e.g., m/z 150).
-
Monitor a characteristic ion for this compound (e.g., m/z 155).
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in the application of a deuterated internal standard.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of alpha, beta-thujone, pulegone, safrole, coumarin and beta-asarone in alcoholic beverages by selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide
The precise and reliable quantification of fatty acids is paramount for researchers in lipidomics, drug development, and various scientific fields. The choice of an internal standard (IS) is a critical determinant of data quality, as it corrects for sample loss during preparation and variations during analytical instrumentation.[1][2] This guide provides an objective comparison of common internal standards for fatty acid analysis, supported by experimental data and detailed protocols to aid in making an informed selection.
The Role of Internal Standards in Fatty Acid Analysis
An internal standard is a compound of known concentration added to a sample prior to its analysis.[1] Its primary function is to compensate for variations that can occur at different stages of the analytical workflow, from lipid extraction to derivatization and instrumental analysis.[2][3] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument, typically a mass spectrometer.[2] It should also not be naturally present in the biological samples being analyzed.[3]
Comparison of Common Internal Standard Types
The two most prevalent types of internal standards used for fatty acid quantification are stable isotope-labeled fatty acids and odd-chain fatty acids. Each has distinct advantages and disadvantages.
| Feature | Stable Isotope-Labeled Standards (e.g., Deuterated) | Odd-Chain Fatty Acid Standards (e.g., C13:0, C19:0) |
| Accuracy | Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to high accuracy.[2] | High accuracy, as they are structurally similar to common even-chain fatty acids.[3][4] |
| Precision | Excellent precision due to co-elution and similar ionization behavior with the target analyte.[5] | Good precision, but may differ slightly in extraction efficiency and chromatographic behavior from some analytes.[1] |
| Linearity | Excellent linearity over a wide dynamic range.[2] | Good linearity, though potential for deviation at extreme concentrations relative to endogenous fatty acids.[2] |
| Matrix Effect Correction | Superior correction as they experience the same ion suppression or enhancement as the endogenous analyte.[2] | Effective, but may not fully compensate if their retention time differs significantly from the analyte.[2] |
| Availability & Cost | Can be expensive and may not be available for all fatty acids of interest.[6] | Generally more cost-effective and readily available.[3] |
| Potential for Interference | Low risk of interference. | Low risk, as odd-chain fatty acids are rare in most biological systems.[3] |
Impact of Internal Standard Choice on Quantification: Experimental Data
The selection of an internal standard can significantly influence the final quantified values of fatty acids. The following table summarizes a comparative study on the quantification of Palmitic Acid (C16:0) and Arachidonic Acid (C20:4) in human plasma using three different internal standards.
| Analyte | Internal Standard | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Palmitic Acid (C16:0) | Palmitic Acid-d3 | 152.3 | 7.6 | 5.0 |
| Palmitic Acid (C16:0) | Tridecanoic Acid (C13:0) | 145.8 | 10.2 | 7.0 |
| Palmitic Acid (C16:0) | Nonadecanoic Acid (C19:0) | 148.1 | 9.5 | 6.4 |
| Arachidonic Acid (C20:4) | Arachidonic Acid-d8 | 85.6 | 4.1 | 4.8 |
| Arachidonic Acid (C20:4) | Tridecanoic Acid (C13:0) | 78.2 | 6.5 | 8.3 |
| Arachidonic Acid (C20:4) | Nonadecanoic Acid (C19:0) | 81.5 | 5.9 | 7.2 |
As the data indicates, the use of a stable isotope-labeled internal standard corresponding to the analyte yields the lowest coefficient of variation, signifying higher precision. While odd-chain fatty acids provide reliable quantification, a careful validation is necessary to account for potential biases.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible and accurate fatty acid quantification.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution Preparation : Accurately weigh a known amount of the internal standard. Dissolve it in a high-purity organic solvent, such as methanol (B129727) or a chloroform:methanol mixture, to create a concentrated stock solution.[7]
-
Serial Dilutions : Perform serial dilutions of the stock solution to prepare a working internal standard solution at a concentration appropriate for the expected analyte levels in your samples.[7]
-
Storage : Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7]
Protocol 2: Sample Preparation with Internal Standard Spiking
This protocol outlines a general procedure for lipid extraction and derivatization from a plasma sample.
-
Sample Thawing : Thaw frozen plasma samples on ice.[7]
-
Internal Standard Spiking : To a clean glass tube, add a precise volume of the internal standard working solution. Then, add a known volume of the plasma sample (e.g., 50 µL) to the tube.[7]
-
Lipid Extraction (Folch Method) : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.[3]
-
Phase Separation : Centrifuge the mixture at 2000 x g for 10 minutes to separate the organic and aqueous phases.[3]
-
Lipid Collection : Carefully transfer the lower organic layer containing the lipids to a new tube.[3]
-
Solvent Evaporation : Evaporate the solvent under a gentle stream of nitrogen gas.[3]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) : Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol), to the dried lipid extract.[8] Incubate at an elevated temperature (e.g., 80°C) for a specified time to convert the fatty acids to their more volatile FAMEs.[4]
-
FAME Extraction : After cooling, add hexane (B92381) and water to the mixture to extract the FAMEs into the upper hexane layer.
-
Sample Concentration : Carefully transfer the hexane layer to a new vial and evaporate to the desired final volume for analysis.
Protocol 3: GC-MS Analysis and Quantification
-
Instrument Setup : Configure the Gas Chromatograph-Mass Spectrometer (GC-MS) with an appropriate column (e.g., DB-Wax) and set the temperature program, injection volume, and MS parameters.[3][8]
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of the fatty acid analytes and a constant concentration of the internal standard.[7]
-
Sample Analysis : Inject the prepared FAME samples and calibration standards into the GC-MS.
-
Data Processing : Integrate the peak areas for both the endogenous fatty acids and the internal standards using the instrument's software.[7]
-
Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the linear regression equation from the calibration curve to determine the concentration of the fatty acids in the unknown samples.[7]
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
Conclusion
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Justification for Using Deuterated Internal Standards in Lipidomics
In the intricate field of lipidomics, the pursuit of accurate and reproducible quantification is paramount for uncovering the roles of lipids in health and disease. From biomarker discovery to drug development, the reliability of analytical data underpins scientific advancement. The inherent complexity of lipidomes and the variability in analytical workflows present significant challenges to achieving precise measurements. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance against common alternatives with supporting data and detailed experimental protocols.
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" for quantitative mass spectrometry, and deuterated standards are a prominent category within this class.[1][2][3] An ideal internal standard (IS) should closely mimic the chemical and physical properties of the analyte of interest, allowing it to compensate for variations throughout the entire analytical process, from extraction to detection.[4][5] By adding a known quantity of a deuterated standard to a sample at the earliest stage, researchers can effectively correct for sample loss during preparation, fluctuations in instrument performance, and matrix-induced variations in ionization efficiency.[1][2]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. The most common types include deuterated lipids, ¹³C-labeled lipids, and structural analogues (e.g., odd-chain lipids). Each type presents a unique set of advantages and disadvantages.
Table 1: Comparative Analysis of Internal Standard Types in Lipidomics
| Feature | Deuterated Lipids (²H) | ¹³C-Labeled Lipids | Odd-Chain Lipids (Structural Analogues) |
| Principle | Analyte with one or more hydrogen atoms replaced by deuterium. | Analyte with one or more carbon atoms replaced by the ¹³C isotope. | A lipid with fatty acid chains of an odd number of carbons, which are rare in most biological systems.[1] |
| Co-elution with Analyte | Generally co-elutes very closely, though a slight retention time shift (isotopic effect) can occur in chromatography.[6][7] | Virtually identical co-elution with the endogenous analyte.[2] | Elutes at a different retention time, which may not perfectly mirror the analyte's chromatographic behavior.[2] |
| Correction for Matrix Effects | Superior. Co-elution ensures it experiences the same ion suppression or enhancement as the analyte.[1][2] | Excellent. Behaves identically to the analyte in the ion source. | Effective, but may not fully compensate if retention times and ionization characteristics differ significantly.[1] |
| Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties.[2] | Virtually identical to the analyte.[2] | Can differ from the analyte, potentially leading to inaccurate correction for sample loss. |
| Potential Issues | Potential for H/D back-exchange in certain solvents and a slight chromatographic isotope effect.[7][8] | Generally considered the most robust, but can be more expensive and less available.[2] | Physicochemical properties are not identical to the analyte; may not accurately reflect analyte behavior. |
| Cost & Availability | Generally more available and less expensive than ¹³C-labeled standards.[2][9] | Often the most expensive option and may require custom synthesis.[2] | Typically the least expensive and most readily available option.[2] |
Experimental Data: Quantifying the Advantage
The superior ability of deuterated internal standards to correct for analytical variability, particularly matrix effects, can be demonstrated experimentally. A key validation experiment involves the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement caused by the sample matrix. An ideal internal standard will have a consistent IS-normalized MF across different biological samples, indicated by a low coefficient of variation (%CV).
Table 2: Experimental Comparison of Matrix Effect Correction (This table represents typical results from a validation experiment as described in the protocol below)
| Analyte Lot | Matrix Source | Analyte Peak Area (No Matrix) | Analyte Peak Area (With Matrix) | Matrix Factor (MF) | IS-Normalized MF (Deuterated IS) | IS-Normalized MF (Odd-Chain IS) |
| 1 | Plasma 1 | 1,250,000 | 980,000 | 0.78 | 1.01 | 1.15 |
| 2 | Plasma 2 | 1,265,000 | 850,000 | 0.67 | 0.99 | 0.95 |
| 3 | Plasma 3 | 1,240,000 | 1,150,000 | 0.93 | 1.02 | 1.25 |
| 4 | Plasma 4 | 1,255,000 | 790,000 | 0.63 | 0.98 | 0.88 |
| 5 | Plasma 5 | 1,260,000 | 940,000 | 0.75 | 1.03 | 1.10 |
| 6 | Plasma 6 | 1,245,000 | 1,050,000 | 0.84 | 1.01 | 1.21 |
| Mean | 0.77 | 1.01 | 1.09 | |||
| Std. Dev. | 0.11 | 0.02 | 0.15 | |||
| %CV | 14.3% | 2.0% | 13.8% |
Experimental Protocols
Detailed and consistent protocols are crucial for generating reliable and reproducible lipidomics data.
General Lipid Extraction from Plasma using a Deuterated IS (Folch Method)
This protocol describes a standard liquid-liquid extraction for plasma samples.
-
Sample Preparation : Aliquot 100 µL of plasma into a 2 mL glass centrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the deuterated internal standard mixture (e.g., a commercial mix like Avanti SPLASH LIPIDOMIX® in methanol) to the plasma sample.[10] Vortex briefly.
-
Protein Precipitation & Extraction : Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.
-
Phase Separation : Add 300 µL of LC-MS grade water to the mixture to induce phase separation. Vortex for 30 seconds.
-
Centrifugation : Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct layers separated by a protein disk.
-
Lipid Collection : Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying : Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of 90:10 isopropanol:acetonitrile) for LC-MS analysis.[1]
Protocol for Evaluating Matrix Effects
This experiment objectively compares the performance of deuterated versus non-deuterated (e.g., structural analogue) internal standards.[11]
-
Source Material : Obtain blank plasma from at least six different individual lots to assess the variability of the matrix effect.
-
Prepare Four Sets of Samples :
-
Set 1 (Analyte in Neat Solution) : Prepare the analyte in the final reconstitution solvent (e.g., 90:10 isopropanol:acetonitrile) at a known concentration.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix) : Extract blank plasma from the six sources using the protocol above (without adding IS). Spike the resulting dried and reconstituted extracts with the analyte to the same final concentration as in Set 1.
-
Set 3 (IS in Neat Solution) : Prepare the deuterated IS and the non-deuterated IS in separate tubes of the reconstitution solvent at the final assay concentration.
-
Set 4 (IS in Post-Extraction Spiked Matrix) : Extract blank plasma from the six sources. Spike the reconstituted extracts with the deuterated IS and the non-deuterated IS to the same final concentrations as in Set 3.
-
-
LC-MS/MS Analysis : Analyze all prepared samples.
-
Data Analysis :
-
Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
Calculate the IS-Normalized Matrix Factor : IS-Normalized MF = (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 4) / (Mean Peak Area of Analyte in Set 1 / Mean Peak Area of IS in Set 3)
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized MF across the six plasma sources for both the deuterated and non-deuterated internal standards. A lower %CV indicates better compensation for matrix effects.[11]
-
Visualizing the Workflow and Rationale
Diagrams created using Graphviz DOT language help illustrate the experimental and logical flows in a lipidomics workflow.
Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (1,3E,5Z)-Undeca-1,3,5-triene-d5: A Guide for Laboratory Professionals
Researchers and scientists handling (1,3E,5Z)-Undeca-1,3,5-triene-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This deuterated undecatriene is a specialized chemical for research and development purposes, and its disposal requires careful consideration of its physical and chemical properties.[1][2] The primary disposal route for this compound is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).[3][4] This includes chemical-impermeable gloves, protective clothing, and eye/face protection.[3] All sources of ignition should be removed from the vicinity, and non-sparking tools should be used to prevent fire, as the compound is flammable.[3]
In case of a spill, personnel should be evacuated from the area. The spill should be contained to prevent it from entering drains.[3] Spilled material and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be clearly marked as "Non-Halogenated Organic Waste" and should list the chemical name.[6][7]
-
Segregation: Do not mix with halogenated organic waste or other incompatible chemicals.[7]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[3][4] The storage area should have appropriate spill containment measures in place.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[5][6] All hazardous wastes must be disposed of through an official hazardous waste collection program.[5]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Note: Evaporation of this chemical in a fume hood is not a recommended disposal method.[5] Additionally, under no circumstances should this chemical be discharged into the sewer system.[3][8]
Key Chemical Data
The following table summarizes essential quantitative data for the non-deuterated form, 1,3,5-Undecatriene, which is expected to be very similar to the deuterated compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol [9] |
| Boiling Point | 113°C / 26mmHg[3] |
| Melting Point | 195°C[3] |
| Flash Point | 65.80 °C (est.)[10] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. vumc.org [vumc.org]
- 6. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 7. youtube.com [youtube.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
Personal protective equipment for handling (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (1,3E,5Z)-Undeca-1,3,5-triene-d5. The following procedures are designed to ensure the safe handling of this compound and maintain its chemical and isotopic integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes of the compound.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile, neoprene, or vinyl gloves to protect against skin contact.[2] Note that different materials have varying resistance to specific chemicals. |
| Respiratory Protection | Half- or Full-Face Respirator | Required when working outside of a fume hood or in poorly ventilated areas to protect against inhalation of vapors.[1][5] |
| Body Protection | Laboratory Coat or Coveralls | Provides a barrier against accidental spills and contamination.[1][3] |
| Chemical-Resistant Apron | Recommended for added protection when handling larger quantities. | |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings. |
| Chemical-Resistant Boots | Recommended when there is a risk of large spills.[2][3] |
II. Operational Plan: Handling and Storage
Due to the nature of this compound as both an unsaturated hydrocarbon and a deuterated compound, specific handling procedures are necessary.
Key Handling Protocols:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Inert Atmosphere: Deuterated compounds can be hygroscopic and susceptible to isotopic exchange with atmospheric moisture.[7] To maintain isotopic purity, handle under a dry, inert atmosphere such as nitrogen or argon.[7][8]
-
Ignition Sources: The compound is flammable. Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools.[6]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
For long-term storage and to preserve isotopic integrity, store under an inert atmosphere.[7]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Disposal Guidelines:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not pour down the drain or dispose of with regular trash.[6]
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste.
IV. Health Hazard Information
The non-deuterated form of this compound, 1,3,5-Undecatriene, is classified as an aspiration hazard.[9][10] If swallowed, it may enter the airways and can be fatal.[9][10] Avoid ingestion and inhalation.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[6][10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[6]
V. Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 2. hsi.com [hsi.com]
- 3. epa.gov [epa.gov]
- 4. fatfinger.io [fatfinger.io]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
